molecular formula C9H9NO2 B064132 1-(1,2-Benzisoxazol-3-yl)ethanol CAS No. 179070-85-0

1-(1,2-Benzisoxazol-3-yl)ethanol

Cat. No.: B064132
CAS No.: 179070-85-0
M. Wt: 163.17 g/mol
InChI Key: RRIWYNSAPMIMPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,2-Benzisoxazol-3-yl)ethanol is a significant chiral synthetic intermediate of considerable interest in medicinal chemistry and neuroscience research. Its primary research value lies in its role as a key precursor in the synthesis of Iloperidone, a second-generation (atypical) antipsychotic agent. Iloperidone acts as a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors, and this compound serves as a critical building block for its piperidinyl moiety.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

179070-85-0

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

1-(1,2-benzoxazol-3-yl)ethanol

InChI

InChI=1S/C9H9NO2/c1-6(11)9-7-4-2-3-5-8(7)12-10-9/h2-6,11H,1H3

InChI Key

RRIWYNSAPMIMPN-UHFFFAOYSA-N

SMILES

CC(C1=NOC2=CC=CC=C21)O

Canonical SMILES

CC(C1=NOC2=CC=CC=C21)O

Synonyms

1,2-Benzisoxazole-3-methanol,-alpha--methyl-(9CI)

Origin of Product

United States

Foundational & Exploratory

1-(1,2-Benzisoxazol-3-yl)ethanol: Technical Guide to Synthesis, Reactivity, and Pharmaceutical Applications

[1]

Abstract

1-(1,2-Benzisoxazol-3-yl)ethanol is a critical chiral intermediate and pharmacophore scaffold in the development of neuroactive agents and bioreductive anticancer prodrugs.[1] Structurally characterized by a 1,2-benzisoxazole core functionalized with a secondary alcohol at the C3 position, this compound serves as a model substrate for asymmetric hydrogenation and a precursor for phosphorodiamidate derivatization.[1] This guide provides an in-depth technical analysis of its synthesis, reductive lability, and utility in drug discovery, specifically focusing on its role in "smart" prodrug design and metabolic pathway elucidation for benzisoxazole-based therapeutics like Zonisamide and Risperidone.[1]

Chemical Profile and Physicochemical Properties[2][3][4][5][6][7]

The compound exists primarily as a secondary alcohol derived from the reduction of 3-acetyl-1,2-benzisoxazole.[1] It possesses a chiral center at the

1
Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name 1-(1,2-benzoxazol-3-yl)ethan-1-ol
Common Name 1-(1,2-Benzisoxazol-3-yl)ethanol
Molecular Formula C

H

NO

Molecular Weight 163.17 g/mol
Core Moiety 1,2-Benzisoxazole (Benzo[d]isoxazole)
Key Functional Group Secondary Alcohol (C1-hydroxyethyl)
Precursor CAS 42996-76-3 (3-Acetyl-1,2-benzisoxazole)
Physical State Viscous oil or low-melting solid (enantiomer dependent)
Solubility Soluble in MeOH, EtOH, DMSO, CH

Cl

; sparingly soluble in water

Synthetic Pathways and Protocol Design

The synthesis of 1-(1,2-Benzisoxazol-3-yl)ethanol is primarily achieved through the reduction of the corresponding ketone.[1] The choice of reducing agent dictates the stereochemical outcome (racemic vs. enantiopure).

Workflow 1: Racemic Synthesis (Sodium Borohydride Reduction)

This method is suitable for generating analytical standards or racemic building blocks.

Reagents: 3-Acetyl-1,2-benzisoxazole, NaBH

Protocol:

  • Dissolution: Dissolve 10 mmol of 3-acetyl-1,2-benzisoxazole in 50 mL of anhydrous methanol. Cool to 0°C.

  • Reduction: Add NaBH

    
     (15 mmol) portion-wise over 20 minutes to prevent thermal runaway.
    
  • Reaction Monitoring: Stir at 0°C for 1 hour, then warm to room temperature. Monitor consumption of ketone via TLC (Hexane:EtOAc 7:3).

  • Quench: Quench with saturated NH

    
    Cl solution.
    
  • Extraction: Evaporate methanol, extract aqueous residue with CH

    
    Cl
    
    
    (3x).
  • Purification: Dry organic layer over MgSO

    
    , concentrate, and purify via silica gel flash chromatography.
    
Workflow 2: Asymmetric Hydrogenation (Ru-Catalyzed)

For pharmaceutical applications requiring high enantiomeric excess (ee), asymmetric transfer hydrogenation is the gold standard.[1]

Catalyst System: {RuCl(p-cymene)[(R,R)-PhTRAP]}Cl. Mechanism: The reaction utilizes a chiral ruthenium complex to differentiate the prochiral ketone faces.

Protocol:

  • Catalyst Prep: In a glovebox, mix the Ru-precursor and chiral phosphine ligand (PhTRAP) in degassed 2-propanol.

  • Hydrogenation: Transfer substrate and catalyst solution to an autoclave. Pressurize with H

    
     (50 atm).
    
  • Conditions: Stir at 50°C for 24 hours.

  • Isolation: Vent H

    
    , concentrate solvent, and purify. This method typically yields >90% ee.
    
Visualization: Synthetic Logic Flow[1]

SynthesisPrecursor3-Acetyl-1,2-benzisoxazole(Starting Material)Reagent_ANaBH4 / MeOH(Racemic Reduction)Precursor->Reagent_AReagent_BRu-PhTRAP / H2(Asymmetric Hydrogenation)Precursor->Reagent_BProduct_Rac(±)-1-(1,2-Benzisoxazol-3-yl)ethanolReagent_A->Product_RacYield: >85%Product_Chi(R)- or (S)-1-(1,2-Benzisoxazol-3-yl)ethanolReagent_B->Product_Chiee: >90%

Figure 1: Divergent synthetic pathways for racemic and chiral alcohol production.

Reactivity and Bioreductive Metabolism

The 1,2-benzisoxazole ring is pharmacologically distinct due to the lability of the N-O bond under reductive conditions. This feature is exploited in prodrug design and is a key pathway in the metabolism of drugs like Zonisamide and Risperidone.

N-O Bond Cleavage (Reductive Ring Opening)

Under biological conditions (e.g., liver microsomes, P450 reductase) or chemical hydrogenation, the isoxazole ring undergoes reductive cleavage.

  • Substrate: 1-(1,2-Benzisoxazol-3-yl)ethanol

  • Reagent: H

    
    /Pd-C or biological reductases (NADPH dependent).[1]
    
  • Product: The N-O bond breaks to form an imine intermediate, which hydrolyzes to 2-hydroxy-phenyl ketone derivatives (specifically 1-(2-hydroxyphenyl)-1-hydroxypropane derivatives).[1]

  • Significance: This ring opening destroys the benzisoxazole pharmacophore, often serving as a deactivation pathway or a "trigger" for prodrug release.

Phosphorodiamidate Prodrug Synthesis

1-(1,2-Benzisoxazol-3-yl)ethanol is used to synthesize bioreductive alkylating agents.[1] The secondary alcohol is converted into a phosphorodiamidate. Upon hypoxic reduction of the benzisoxazole ring (common in solid tumors), the active alkylating agent is released.

Reaction:

  • Activation: Alcohol + n-BuLi

    
     Lithium alkoxide.[1]
    
  • Coupling: Lithium alkoxide + POCl

    
     derivative (e.g., bis(2-chloroethyl)phosphoramidic dichloride).[1]
    
  • Result: 1-(1,2-Benzisoxazol-3-yl)ethyl phosphorodiamidate.

Visualization: Metabolic & Reactivity Pathways[1]

ReactivityAlcohol1-(1,2-Benzisoxazol-3-yl)ethanolProdrugPhosphorodiamidate Prodrug(Anticancer Agent)Alcohol->Prodrug1. n-BuLi2. Cl-P(O)(NR2)2RingOpenImine IntermediateAlcohol->RingOpenReductive Metabolism(P450 / H2)Prodrug->RingOpenHypoxic Activation(Tumor Microenvironment)Metaboliteo-Hydroxy Ketone Derivative(Inactive Metabolite)RingOpen->MetaboliteHydrolysis

Figure 2: Reactivity profile showing prodrug synthesis and reductive metabolic degradation.[1]

Analytical Characterization

Validating the identity and purity of 1-(1,2-Benzisoxazol-3-yl)ethanol requires specific analytical conditions, particularly for chiral resolution.

HPLC Method (Chiral Separation)

To determine enantiomeric excess of the synthesized alcohol.

  • Column: Chiralcel OD-H or AD-H (Daicel), 250 x 4.6 mm, 5 µm.[1]

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Benzisoxazole absorption).

  • Temperature: 25°C.

  • Expected Retention: The (R) and (S) enantiomers will show distinct retention times (typically separated by 2-5 minutes).[1]

NMR Spectroscopy[13]
  • 
    H NMR (CDCl
    
    
    , 400 MHz):
    • 
       1.65 (d, 3H, CH
      
      
      , doublet due to coupling with CH).[1]
    • 
       2.80 (br s, 1H, OH).
      
    • 
       5.25 (q, 1H, CH-OH, quartet).[1]
      
    • 
       7.30–7.80 (m, 4H, Aromatic protons).
      
  • Interpretation: The quartet at 5.25 ppm is diagnostic for the proton on the chiral center, confirming the reduction of the ketone (which would lack this signal).

Safety and Handling

  • Hazards: As a benzisoxazole derivative, treat as a potential irritant. The precursor (3-acetyl) and derivatives may possess neuroactive properties.[1]

  • Stability: Stable under ambient conditions but sensitive to strong reducing environments (cleaves N-O bond). Store in a cool, dry place.

  • Waste: Dispose of as halogen-free organic waste (unless derivatized with Cl/F).[1]

References

  • Synthesis of 1,2-Benzisoxazole Derivatives

    • Title: A simple and efficient method for the synthesis of 1,2-benzisoxazoles.[1][2]

    • Source: Indian Journal of Chemistry / NIScPR.
    • URL:

  • Asymmetric Hydrogenation

    • Title: Catalytic Asymmetric Hydrogen
    • Source: MDPI (Molecules).
    • URL:

  • Anticancer Prodrugs & Reactivity

    • Title: 1,2-Benzisoxazole phosphorodiamidates as novel anticancer prodrugs requiring bioreductive activation.[1][3]

    • Source: Journal of Medicinal Chemistry (Cited in Semantic Scholar).
    • URL:

  • Metabolic Pathway (Zonisamide/Risperidone)

    • Title: Reductive ring scission reactions of the 1,2-benzisoxazole-containing anticonvulsant zonisamide.[1]

    • Source: ResearchG
    • URL:

An In-Depth Technical Guide to 1-(1,2-Benzisoxazol-3-yl)ethanol (CAS Number: 57148-90-0)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(1,2-Benzisoxazol-3-yl)ethanol, a key chemical intermediate and potential process-related impurity in the synthesis of several active pharmaceutical ingredients (APIs), most notably the atypical antipsychotic drug risperidone. This document delves into the synthesis of 1-(1,2-Benzisoxazol-3-yl)ethanol, its analytical characterization, its significance as a critical process parameter in drug manufacturing, and its potential metabolic relevance. Detailed experimental protocols for its synthesis and analytical determination are provided, underpinned by a discussion of the scientific rationale for the selected methodologies.

Introduction: The Significance of 1-(1,2-Benzisoxazol-3-yl)ethanol in Pharmaceutical Development

1-(1,2-Benzisoxazol-3-yl)ethanol, with the Chemical Abstracts Service (CAS) registry number 57148-90-0, is a heterocyclic alcohol belonging to the benzisoxazole class of compounds. The 1,2-benzisoxazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including the antipsychotic drugs risperidone and paliperidone.[1] The presence and quantity of impurities in an Active Pharmaceutical Ingredient (API) can significantly impact the quality, safety, and efficacy of the final drug product.[2] Therefore, a thorough understanding of potential impurities, such as 1-(1,2-Benzisoxazol-3-yl)ethanol, that may arise during the manufacturing process is of paramount importance for regulatory compliance and patient safety.

This guide will elucidate the critical aspects of 1-(1,2-Benzisoxazol-3-yl)ethanol, from its molecular origins in synthesis to its detection and control, providing a valuable resource for professionals in pharmaceutical research and development.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(1,2-Benzisoxazol-3-yl)ethanol is presented in Table 1. These properties are essential for understanding its behavior in various chemical and biological systems.

PropertyValueSource
CAS Number 57148-90-0-
Molecular Formula C9H9NO2-
Molecular Weight 163.17 g/mol -
Appearance Off-white to pale yellow solid (predicted)General knowledge
Melting Point Not available-
Boiling Point Not available-
Solubility Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and dichloromethane (predicted)General knowledge

Synthesis of 1-(1,2-Benzisoxazol-3-yl)ethanol

The synthesis of 1-(1,2-Benzisoxazol-3-yl)ethanol is typically achieved through a two-step process involving the formation of the precursor ketone, 1-(1,2-benzisoxazol-3-yl)ethanone, followed by its reduction to the corresponding alcohol.

Synthesis of the Precursor: 1-(1,2-Benzisoxazol-3-yl)ethanone

The most common route to 1-(1,2-benzisoxazol-3-yl)ethanone involves the cyclization of 2-hydroxyacetophenone oxime.[1] This intramolecular cyclization is a key step in forming the benzisoxazole ring system.

DOT Script for Synthesis of 1-(1,2-benzisoxazol-3-yl)ethanone

G cluster_0 Step 1: Oximation cluster_1 Step 2: Cyclization 2-hydroxyacetophenone 2-Hydroxyacetophenone oxime 2-Hydroxyacetophenone oxime 2-hydroxyacetophenone->oxime hydroxylamine Hydroxylamine (NH2OH) hydroxylamine->oxime ketone 1-(1,2-Benzisoxazol-3-yl)ethanone oxime->ketone Base (e.g., NaOH)

Caption: Synthetic pathway to 1-(1,2-benzisoxazol-3-yl)ethanone.

Reduction to 1-(1,2-Benzisoxazol-3-yl)ethanol

The reduction of the ketone to the desired alcohol can be efficiently carried out using a mild reducing agent such as sodium borohydride (NaBH4) in a protic solvent like methanol or ethanol.[3][4][5] This method is highly selective for the reduction of aldehydes and ketones.[4]

DOT Script for Reduction of 1-(1,2-benzisoxazol-3-yl)ethanone

G ketone 1-(1,2-Benzisoxazol-3-yl)ethanone alcohol 1-(1,2-Benzisoxazol-3-yl)ethanol ketone->alcohol reducing_agent Sodium Borohydride (NaBH4) reducing_agent->alcohol solvent Methanol (MeOH) solvent->alcohol

Caption: Reduction of the precursor ketone to the target alcohol.

Detailed Experimental Protocol: Synthesis of 1-(1,2-Benzisoxazol-3-yl)ethanol

Step 1: Synthesis of 1-(1,2-Benzisoxazol-3-yl)ethanone

  • Oximation of 2-Hydroxyacetophenone: To a solution of 2-hydroxyacetophenone (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents). Reflux the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature and pour it into cold water. The precipitated 2-hydroxyacetophenone oxime is filtered, washed with water, and dried.

  • Cyclization: Dissolve the dried 2-hydroxyacetophenone oxime in a suitable solvent such as dioxane. Add a base, for example, an aqueous solution of sodium hydroxide (NaOH), and reflux the mixture for 4-6 hours.[1]

  • Purification: After cooling, neutralize the reaction mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Reduction to 1-(1,2-Benzisoxazol-3-yl)ethanol

  • Reaction Setup: Dissolve 1-(1,2-benzisoxazol-3-yl)ethanone (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5 °C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH4) (1.5 equivalents) portion-wise to the cooled solution over 15-20 minutes, maintaining the temperature below 10 °C.[5]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the progress of the reduction by TLC.

  • Quenching and Work-up: After the reaction is complete, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extraction and Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 1-(1,2-Benzisoxazol-3-yl)ethanol. The product can be further purified by recrystallization or column chromatography.

Analytical Characterization

The structural confirmation and purity assessment of 1-(1,2-Benzisoxazol-3-yl)ethanol are crucial. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzisoxazole ring, a quartet for the methine proton (CH-OH), and a doublet for the methyl protons (CH3). The hydroxyl proton will appear as a broad singlet, which is exchangeable with D2O.

    • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons, the carbon bearing the hydroxyl group, and the methyl carbon. The chemical shifts of these carbons provide valuable structural information.[6]

  • Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry can be used to determine the molecular weight of the compound. The fragmentation pattern can further confirm the structure.

Chromatographic Analysis: A High-Performance Liquid Chromatography (HPLC) Method

A robust and validated HPLC method is essential for determining the purity of 1-(1,2-Benzisoxazol-3-yl)ethanol and for its quantification as a process impurity in APIs like risperidone.

DOT Script for a Typical HPLC Workflow

G Sample Sample Preparation (Dissolution in Mobile Phase) HPLC HPLC System (Pump, Injector, Column, Detector) Sample->HPLC Separation Chromatographic Separation (C18 Column) HPLC->Separation Detection UV Detection (e.g., 280 nm) Separation->Detection Data Data Acquisition & Processing (Chromatogram) Detection->Data Quantification Quantification (Peak Area vs. Standard) Data->Quantification

Caption: A generalized workflow for HPLC analysis.

Detailed HPLC Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of risperidone and its related compounds.[7]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile) is typically employed. The pH of the buffer and the gradient of the organic modifier can be optimized for better separation.[7][8]

  • Flow Rate: A flow rate of 1.0 mL/min is generally suitable.[8]

  • Detection Wavelength: The UV detection wavelength can be set at around 280 nm, which is a common wavelength for detecting aromatic compounds like benzisoxazoles.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable diluent.

  • Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Role as a Process-Related Impurity in Risperidone Synthesis

1-(1,2-Benzisoxazol-3-yl)ethanol can be a potential process-related impurity in the synthesis of risperidone. The synthesis of risperidone involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[2]

DOT Script for Risperidone Synthesis and Impurity Formation

G cluster_0 Risperidone Synthesis cluster_1 Potential Impurity Formation Intermediate_A 6-fluoro-3-(4-piperidinyl)- 1,2-benzisoxazole Risperidone Risperidone Intermediate_A->Risperidone Intermediate_B 3-(2-chloroethyl)-6,7,8,9-tetrahydro- 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Intermediate_B->Risperidone Precursor_Impurity 1-(6-fluoro-1,2-Benzisoxazol-3-yl)ethanone Target_Impurity 1-(6-fluoro-1,2-Benzisoxazol-3-yl)ethanol Precursor_Impurity->Target_Impurity In-process reduction

Caption: Formation of risperidone and the potential pathway to a related impurity.

The formation of an impurity structurally similar to 1-(1,2-Benzisoxazol-3-yl)ethanol, specifically 1-(6-fluoro-1,2-benzisoxazol-3-yl)ethanol, could arise from the reduction of a corresponding ketone precursor that may be present as an impurity in the starting materials or formed as a byproduct during the synthesis. The control of such impurities is critical and is achieved through rigorous control of starting material quality and optimization of reaction conditions.

Metabolic Fate of Related Structures

While the specific metabolic fate of 1-(1,2-Benzisoxazol-3-yl)ethanol has not been extensively studied, the metabolism of the structurally related drug, risperidone, is well-documented. Risperidone is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6 to its active metabolite, 9-hydroxyrisperidone (paliperidone).[9][10][11][12][13] This hydroxylation occurs on the pyrimidinone ring system. Another minor metabolic pathway is N-dealkylation.[12] Understanding the metabolism of risperidone provides insights into the potential biotransformation pathways for other benzisoxazole-containing compounds.

Conclusion

1-(1,2-Benzisoxazol-3-yl)ethanol is a compound of significant interest in the pharmaceutical industry due to its role as a key intermediate and a potential impurity in the synthesis of important antipsychotic drugs. This technical guide has provided a detailed overview of its synthesis, analytical characterization, and its relevance in the context of drug development. The provided experimental protocols offer a practical foundation for researchers and scientists working with this compound. A thorough understanding and control of such molecules are essential for ensuring the quality, safety, and efficacy of pharmaceutical products.

References

  • National Center for Biotechnology Information. (2024). Risperidone. In StatPearls. StatPearls Publishing. Retrieved February 19, 2026, from [Link]

  • Fang, J., McKay, G., & Midha, K. K. (1998). Metabolism of risperidone to 9-hydroxyrisperidone by human cytochromes P450 2D6 and 3A4. Naunyn-Schmiedeberg's archives of pharmacology, 358(1), 114-121.
  • Psychopharmacology Institute. (2016, July 16). Pharmacokinetics of Risperidone: Clinical Summary. Retrieved February 19, 2026, from [Link]

  • Janssen Pharmaceutica. (2009). RISPERDAL® (risperidone) tablets/oral solution. U.S. Food and Drug Administration. Retrieved February 19, 2026, from [Link]

  • Singh, L., et al. (2021). Synthesis of related substances of antipsychotic drug Risperidone.
  • Patel, P. N., et al. (2013). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica, 5(4), 134-140.
  • Sattanathan, P., et al. (2006). Structural studies of impurities of risperidone by hyphenated techniques. Journal of pharmaceutical and biomedical analysis, 40(3), 598–604.
  • Ovid. (n.d.). Structural studies of impurities of risperidone.... Ovid. Retrieved February 19, 2026, from [Link]

  • Rao, V. J., et al. (2013). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Journal of Chemical and Pharmaceutical Research, 5(7), 141-145.
  • Al-Ghannam, S. M. (2006). A sensitive method for the quantitative determination of risperidone in tablet dosage form by high-performance liquid chromatography using chlordiazepoxide as internal standard.
  • Bindu, K. H., et al. (2016). Development and Validation of RP-UPLC Method for Determination of Related Substances in Risperdal® Consta.
  • Google Patents. (n.d.). Method for detecting related substances of risperidone oral solution.
  • Sheik, S. A., et al. (2024). Development And Validation of a RP-HPLC Method For Simultaneous Estimation of Risperidone and Trihexyphenidyl Hydrochloride in Pharmaceutical Formulations. Journal of Pharma Insights and Research, 3(1), 1-10.
  • Svirskis, D., et al. (2010). A Stability Indicating HPLC Method for the Determination of Electrochemically Controlled Release of Risperidone.
  • CONICET. (2005, September 12). Spectral Assignments and Reference Data. Retrieved February 19, 2026, from [Link]

  • OrgoSolver. (n.d.). NaBH4 Reduction: Aldehyde/Ketone to Alcohol | Rule + Traps. Retrieved February 19, 2026, from [Link]

  • University of California, Irvine. (n.d.). Sodium Borohydride Reduction of Benzoin. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2019, December 4). Reduction using sodium borohyride?. Retrieved February 19, 2026, from [Link]

  • Varma, R. S., & Dahiya, R. (1997).
  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved February 19, 2026, from [Link]

  • Reich, H. J. (n.d.). Tables For Organic Structure Analysis. University of Wisconsin-Madison. Retrieved February 19, 2026, from [Link]

  • Gökçe, H., et al. (2015). Structure and Vibrational Studies of ±1-(1H-Benzoimidazol-2-YL) Ethanol, Using DFT Method. Acta Physica Polonica A, 128(2-B), B-417-B-420.
  • Shvartsberg, M. S., & Rybakova, I. A. (2020). recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 56(1), 68-84.
  • Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic letters, 12(6), 1180–1183.
  • Patil, S. A., et al. (2016). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Chemical Science Transactions, 5(1), 8-20.
  • PubChem. (n.d.). 1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-, 1,1-dioxide. Retrieved February 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Benzisoxazole synthesis. Retrieved February 19, 2026, from [Link]

  • MassBank of North America. (n.d.). 1,2-Benzisoxazole. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2024, September 3). CHEMISTRY AND PATHOPHYSIOLOGY OF 1-(1,2-BENZISOXAZOL-3-YL) METHANESULFONAMIDE. Retrieved February 19, 2026, from [Link]

  • Razmara, F., et al. (1998). Mass spectra of 1,2-alkylenedioxy-substituted and related benzofurazans and benzofuroxans: Differentiation between linear and angular isomers. Journal of the American Society for Mass Spectrometry, 9(8), 843-847.
  • Nelson Labs. (2021, March 25). Identification of E&L compounds. Retrieved February 19, 2026, from [Link]

  • SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved February 19, 2026, from [Link]

  • Hetero Letters. (2014).
  • El Kihel, A., et al. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(1), 103-106.
  • PubChem. (n.d.). 3-(2-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl)ethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one. Retrieved February 19, 2026, from [Link]

  • NIST. (n.d.). 1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide. In NIST Chemistry WebBook. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). 1,2-Benzisothiazol-3(2h)-one, 2-ethyl-, 1,1-dioxide. Retrieved February 19, 2026, from [Link]

Sources

A Comprehensive Technical Guide to the Discovery and Synthetic History of 1,2-Benzisoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2-benzisoxazole scaffold is a privileged heterocyclic motif that constitutes the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] This in-depth technical guide provides a comprehensive overview of the discovery and synthetic history of 1,2-benzisoxazoles. It delves into the foundational synthetic strategies that have been pivotal to the development of this field, alongside an exploration of modern, innovative methodologies. The narrative emphasizes the mechanistic underpinnings of these transformations, offering field-proven insights into experimental choices and protocol design. This guide is intended to serve as a valuable resource for researchers and scientists engaged in medicinal chemistry and drug development, providing a solid foundation for the design and synthesis of novel 1,2-benzisoxazole-based therapeutic agents.

Introduction: The Rise of a Privileged Scaffold

The 1,2-benzisoxazole core, a bicyclic aromatic system featuring a fused benzene and isoxazole ring, has emerged as a cornerstone in medicinal chemistry.[4][5] Its significance stems from the wide spectrum of pharmacological activities exhibited by its derivatives, including antipsychotic, anticonvulsant, anti-inflammatory, anticancer, and antimicrobial properties.[1][3][4][6][7] Notably, this scaffold is present in several clinically successful drugs, such as the atypical antipsychotic risperidone and the anticonvulsant zonisamide, underscoring its therapeutic relevance.[1][8]

The unique electronic and structural features of the 1,2-benzisoxazole ring system allow it to serve as a versatile template for interacting with various biological targets. This has fueled extensive research into the synthesis of novel derivatives with tailored pharmacological profiles. This guide will navigate through the historical evolution of synthetic methods, from classical cyclization reactions to modern transition-metal-catalyzed approaches, providing a detailed understanding of this important heterocyclic system.

Foundational Synthetic Strategies: The Classical Era

The early synthetic routes to 1,2-benzisoxazoles primarily relied on intramolecular cyclization reactions, establishing the fundamental groundwork for accessing this heterocyclic core. These methods are broadly categorized based on the key bond formation that completes the isoxazole ring.

N–O Bond Formation: Cyclization of o-Hydroxyaryl Oximes and Imines

One of the most traditional and widely employed methods for constructing the 1,2-benzisoxazole ring involves the intramolecular cyclization of o-hydroxyaryl oximes or their derivatives.[6] This approach hinges on the formation of the N–O bond to close the five-membered ring.

Mechanism and Rationale: The reaction is typically promoted by a base, which deprotonates the phenolic hydroxyl group to form a phenoxide. This phenoxide then acts as an internal nucleophile, attacking the nitrogen atom of the oxime and displacing a leaving group to effect cyclization. The choice of activating group on the oxime oxygen is critical for the success of this reaction.

Experimental Protocol: Synthesis of 3-Methyl-1,2-benzisoxazole from o-Hydroxyacetophenone Oxime

  • Step 1: Oximation of o-Hydroxyacetophenone: To a solution of o-hydroxyacetophenone (1 eq.) in ethanol, add hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.). Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC). After completion, cool the reaction mixture and pour it into ice-cold water. The precipitated o-hydroxyacetophenone oxime is filtered, washed with water, and dried. The use of a mild base like sodium acetate is crucial to prevent premature cyclization.

  • Step 2: Cyclization to 3-Methyl-1,2-benzisoxazole: The dried o-hydroxyacetophenone oxime (1 eq.) is dissolved in a suitable solvent such as pyridine or acetic anhydride.[9] If using pyridine, the solution is refluxed for several hours.[6] Alternatively, in acetic anhydride, the reaction is heated to facilitate both O-acetylation of the oxime and subsequent cyclization. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 3-methyl-1,2-benzisoxazole. Acetic anhydride serves a dual role as both a solvent and a reagent to activate the oxime hydroxyl group as a better leaving group (acetate).

C–O Bond Formation: Cyclization of o-Substituted Aryloximes

An alternative classical approach involves the formation of the C–O bond through the intramolecular cyclization of o-substituted aryloximes. In this strategy, the oxime nitrogen attacks an electrophilic carbon on the benzene ring bearing a suitable leaving group.

Mechanism and Rationale: The reaction is typically initiated by a base that deprotonates the oxime hydroxyl group, generating an oximate anion. This nucleophilic anion then displaces a leaving group (e.g., a halide) positioned ortho to the oxime-bearing side chain.

G cluster_0 C–O Bond Formation Pathway Start o-Haloaryl Ketoxime Base Base (e.g., K2CO3) Start->Base Deprotonation Intermediate Oximate Anion Base->Intermediate Product 1,2-Benzisoxazole Intermediate->Product Intramolecular Nucleophilic Substitution

Caption: C–O bond formation via intramolecular cyclization.

The Modern Era: Innovations in 1,2-Benzisoxazole Synthesis

The advent of modern synthetic methodologies has significantly expanded the toolkit for constructing the 1,2-benzisoxazole scaffold, offering improved efficiency, milder reaction conditions, and broader substrate scope.

Transition-Metal Catalysis: A Paradigm Shift

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and 1,2-benzisoxazoles are no exception. Palladium, rhodium, and copper catalysts have been instrumental in developing novel and efficient synthetic routes.

A notable advancement is the palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes.[8][10][11] This method allows for the simultaneous construction of C–C and C=N bonds.[8][11]

Mechanism and Rationale: The reaction proceeds via a C–H activation mechanism. The palladium catalyst activates the ortho C–H bond of the N-phenoxyacetamide, followed by insertion of the aldehyde. Subsequent intramolecular cyclization and reductive elimination afford the 1,2-benzisoxazole product.[12] This approach is highly atom-economical and has been successfully applied to the synthesis of pharmaceutical intermediates like risperidone.[8][10]

CatalystLigandOxidantSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂NoneAg₂CO₃t-AmOH12040-90[12]
Pd(TFA)₂NoneOxonet-AmOH110up to 75[12]

Table 1: Comparison of Palladium-Catalyzed [4+1] Annulation Conditions

Rhodium catalysts have been employed in the annulative coupling of 3-aryl-1,2-benzisoxazoles with alkynes to produce 2-(1-isoquinolinyl)phenols.[13][14] While this reaction transforms the 1,2-benzisoxazole ring, it highlights the reactivity of the N-O bond, which acts as an internal oxidant in the catalytic cycle.[13][14]

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition of nitrile oxides with arynes represents another modern and powerful strategy for the synthesis of 1,2-benzisoxazoles.[15] This method allows for the rapid construction of the heterocyclic core from readily available starting materials.[15]

Mechanism and Rationale: Both the nitrile oxide and the aryne are highly reactive intermediates generated in situ. Their concerted or stepwise cycloaddition leads directly to the 1,2-benzisoxazole ring system. This approach offers a high degree of flexibility in introducing substituents onto the benzene ring.

G cluster_1 Experimental Workflow: [3+2] Cycloaddition Start Aryne Precursor + Chlorooxime Fluoride Fluoride Source (e.g., CsF) Start->Fluoride Intermediates In situ generation of: - Aryne - Nitrile Oxide Fluoride->Intermediates Cycloaddition [3+2] Cycloaddition Intermediates->Cycloaddition Product 1,2-Benzisoxazole Cycloaddition->Product

Caption: Workflow for [3+2] cycloaddition synthesis.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained prominence for its ability to accelerate reaction rates and improve yields.[9][16] This technology has been successfully applied to the synthesis of 1,2-benzisoxazoles, particularly in the cyclization of o-hydroxy ketoximes.[9] The use of ionic liquids as the reaction medium under microwave irradiation has been shown to be an environmentally benign and highly efficient method, offering short reaction times and excellent yields.[9][16] For instance, the conversion of 2-hydroxyalkyl/aryl ketoximes to 1,2-benzisoxazoles can be achieved in 30-60 seconds with yields of 85-96% using a basic ionic liquid under microwave irradiation.[9] This approach has also been effectively used for the synthesis of 3-amino-substituted 1,2-benzisoxazoles.[17][18]

Biological Significance and Therapeutic Applications

The 1,2-benzisoxazole scaffold is a key pharmacophore in a variety of therapeutic agents.[1][7] Its derivatives have demonstrated a broad range of biological activities, making them attractive candidates for drug discovery programs.[1][6][7]

Key Therapeutic Areas:

  • Antipsychotics: Derivatives such as risperidone, iloperidone, and paliperidone are atypical antipsychotics that act as antagonists of dopamine D2 and serotonin 5-HT2A receptors.[4][6]

  • Anticonvulsants: Zonisamide is a well-established antiepileptic drug featuring the 1,2-benzisoxazole core.[4][6] Several other derivatives have also shown significant anticonvulsant activity.[19]

  • Anti-inflammatory Agents: Certain 1,2-benzisoxazole derivatives have exhibited potent anti-inflammatory properties in preclinical studies.[4]

  • Anticancer Agents: The 1,2-benzisoxazole moiety has been incorporated into novel anticancer prodrugs that require bioreductive activation.[6][20]

  • Antimicrobial Agents: Some 1,2-benzisoxazole derivatives have shown promising activity against various bacterial strains.[21]

  • Acetylcholinesterase Inhibitors: 3-(N-benzylpiperidinylethyl)-1,2-benzisoxazoles have been shown to inhibit acetylcholinesterase, making them potential therapeutic agents for Alzheimer's disease.[6]

DrugTherapeutic ClassMechanism of Action
RisperidoneAtypical AntipsychoticDopamine D₂ and Serotonin 5-HT₂A Antagonist
PaliperidoneAtypical AntipsychoticDopamine D₂ and Serotonin 5-HT₂A Antagonist
IloperidoneAtypical AntipsychoticDopamine D₂ and Serotonin 5-HT₂A Antagonist
ZonisamideAnticonvulsantBlocks sodium and calcium channels

Table 2: Selected FDA-Approved Drugs Containing the 1,2-Benzisoxazole Scaffold [22]

Conclusion and Future Perspectives

The journey from the initial discovery of 1,2-benzisoxazoles to their current status as a privileged scaffold in medicinal chemistry is a testament to the continuous innovation in synthetic organic chemistry. While classical methods laid the essential groundwork, modern techniques, particularly transition-metal catalysis and microwave-assisted synthesis, have significantly enhanced the efficiency and versatility of their synthesis. The broad spectrum of biological activities associated with this heterocyclic system ensures that it will remain a focal point of research in drug discovery and development. Future efforts will likely focus on the development of even more efficient, enantioselective, and environmentally friendly synthetic methodologies, as well as the exploration of novel therapeutic applications for this remarkable class of compounds.

References

  • Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (2015).
  • Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annul
  • Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annul
  • Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. (n.d.). elib.irk.ru.
  • Benzisoxazole: a privileged scaffold for medicinal chemistry. (n.d.).
  • A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. (n.d.). nopr.niscpr.res.in.
  • ChemInform Abstract: Review on Synthesis of 3‐Substituted 1,2‐Benzisoxazole Deriv
  • Microwave-assisted synthesis of 1,2-benzisoxazole derivatives in ionic liquid. (2009).
  • A Comparative Analysis of the Biological Activities of 1,2-Benzisoxazole Isomers. (n.d.). Benchchem.
  • Rhodium-catalyzed Synthesis of 1-Arylisoquinoline Derivatives through Annulative Coupling of 3-Aryl-1,2-benzisoxazoles and Alkynes. (n.d.). jstage.jst.go.jp.
  • Synthesis and Biological activities of 1,2-Benzisoxazoles and their N-Glucosides. (n.d.). isca.in.
  • Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. (n.d.).
  • Synthesis of 1,2-Benzisoxazoles by Palladium-Catalyzed [4+1] Annul
  • Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles. (2010). Future Science.
  • 1,2-Benzisoxazole Phosphorodiamidates as Novel Anticancer Prodrugs Requiring Bioreductive Activation. (2003).
  • (PDF) Microwave-assisted synthesis of 1,2-benzisoxazole derivatives in ionic liquid. (2025).
  • Scheme for the synthesis of 1, 2-benzisoxazole derivatives. (n.d.).
  • Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. (2013). Royal Society of Chemistry.
  • Rhodium-catalyzed Synthesis of 1-Arylisoquinoline Derivatives through Annulative Coupling of 3-Aryl-1,2-benzisoxazoles and Alkynes. (2017). Oxford Academic.
  • 1,2-Benzisoxazole. (n.d.). CymitQuimica.
  • Microwave-Assisted Facile Synthesis of 1,2-Benzisoxazoles, Isoxazoloquinolines, and Isothiazoloquinolines in [BMIM(SO2Cl)][OTs] Ionic Liquid as a Recyclable System. (2025).
  • Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO 3 H. (2014). Indian Academy of Sciences.
  • Benzisoxazole. (n.d.). Taylor & Francis Online.
  • Synthesis of Benzisoxazoles. (n.d.). Organic Chemistry Portal.
  • Microwave-promoted synthesis of 3-amino-substituted 1,2-benzisoxazoles. (2010). Monash University.
  • Benzisoxazole: a privileged scaffold for medicinal chemistry. (n.d.). Royal Society of Chemistry.
  • Product Class 10: 1,2-Benzisoxazoles and Related Compounds. (n.d.). science-of-synthesis.thieme.com.
  • Overview on Diverse Biological Activities of Benzisoxazole Derivatives. (n.d.).
  • Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. (2022). MDPI.
  • Identification of a Bacteria-produced Benzisoxazole with Antibiotic Activity against Multi-drug Resistant Acinetobacter. (2020). DigitalCommons@URI.
  • Rh(II)-Catalyzed Transannulation of N-Sulfonyl-1,2,3-Triazoles with 2,1-Benzisoxazoles or 1,2-Benzisoxazoles. (n.d.).
  • Rh(II)-Catalyzed Transannulation of N-Sulfonyl-1,2,3-Triazoles with 2,1-Benzisoxazoles or 1,2-Benzisoxazoles. (2025).
  • Rhodium-Catalyzed Enantioselective Cyclization of 2-Allenylbenzoxazoles. (n.d.).

Sources

Navigating the Uncharted: A Technical Guide to the Safe Handling of 1-(1,2-Benzisoxazol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The novel compound 1-(1,2-Benzisoxazol-3-yl)ethanol, a derivative of the pharmacologically significant 1,2-benzisoxazole core, presents both opportunities and challenges in the realm of drug discovery and development.[1][2][3][4] As with any new chemical entity, a thorough understanding of its safe handling, storage, and emergency procedures is paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety considerations for 1-(1,2-Benzisoxazol-3-yl)ethanol, drawing upon data from its parent scaffold and established principles of chemical hygiene.

Due to the novelty of 1-(1,2-Benzisoxazol-3-yl)ethanol, a specific Material Safety Data Sheet (MSDS) is not yet available. Therefore, this document extrapolates safety protocols from the known hazards of the 1,2-benzisoxazole class of compounds and general best practices for handling research chemicals.[5][6][7][8]

Hazard Identification and Risk Assessment: An Inferential Approach

The 1,2-benzisoxazole moiety is a core component in various therapeutic agents, including anticonvulsants and antipsychotics.[1][2][3][9] While the specific toxicology of 1-(1,2-Benzisoxazol-3-yl)ethanol has not been fully elucidated, the known properties of related compounds suggest several potential hazards.

Inferred Hazard Profile:

Hazard ClassDescriptionSupporting Evidence/Inference
Acute Toxicity (Oral, Dermal) May be harmful if swallowed or in contact with skin.Safety data for related benzisoxazole derivatives indicate potential for acute toxicity.[10][11]
Skin Corrosion/Irritation May cause skin irritation.1,2-benzisoxazole and its derivatives are often classified as skin irritants.[11][12][13]
Serious Eye Damage/Irritation May cause serious eye irritation.This is a common hazard for many organic chemicals and is listed for related compounds.[10][11][12][13]
Respiratory Irritation May cause respiratory irritation if inhaled.Dusts or vapors of organic compounds can irritate the respiratory tract.[11]
Combustibility The parent compound, 1,2-benzisoxazole, is a combustible liquid.It is prudent to assume the ethanol derivative may also be combustible.[14][15]

Causality in Risk Assessment: The primary routes of exposure in a laboratory setting are inhalation, dermal contact, and accidental ingestion. The ethanol functional group may influence the compound's solubility and absorption characteristics, potentially affecting its toxicological profile compared to the parent benzisoxazole.

The Hierarchy of Controls: A Proactive Safety Framework

To mitigate the risks associated with handling 1-(1,2-Benzisoxazol-3-yl)ethanol, a systematic approach based on the hierarchy of controls is essential. This framework prioritizes the most effective control measures.

Hierarchy of Controls Elimination Elimination (Not Feasible for Research) Substitution Substitution (Consider less hazardous alternatives if possible) Engineering Engineering Controls (Fume Hood, Ventilation) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Figure 1: Hierarchy of Controls for Risk Mitigation

Standard Operating Procedures: A Step-by-Step Guide to Safe Handling

The following protocols are designed to be self-validating, ensuring a safe working environment when handling 1-(1,2-Benzisoxazol-3-yl)ethanol.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the last line of defense against chemical exposure.[5][6][8]

PPE ItemSpecificationsRationale
Eye Protection Chemical splash goggles.[8]Protects against splashes and potential projectiles.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents dermal absorption. No single glove material is impervious to all chemicals; consult glove manufacturer's compatibility charts.[8]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for large quantities or if engineering controls are insufficient.Minimizes inhalation of potential aerosols or vapors.
Engineering Controls

Proper ventilation is critical to minimize inhalation exposure.

  • Chemical Fume Hood: All manipulations of 1-(1,2-Benzisoxazol-3-yl)ethanol, including weighing, dissolving, and reaction setups, should be conducted in a certified chemical fume hood.[5][6] This is the primary engineering control to prevent the release of vapors and aerosols into the laboratory environment.

Handling and Storage

Adherence to proper handling and storage protocols is crucial for preventing accidents and maintaining chemical integrity.[5][6][7]

Handling Protocol:

  • Preparation: Before handling, review this safety guide and any available safety information for related compounds. Ensure all necessary PPE is readily available and in good condition.

  • Work Area: Conduct all work in a designated area within a chemical fume hood. Keep the sash at the lowest practical height.

  • Dispensing: Use appropriate tools such as spatulas or powder funnels for solids and calibrated pipettes for liquids to avoid generating dust or splashes.

  • Housekeeping: Clean up any spills immediately, following the emergency procedures outlined below. Avoid eating, drinking, or applying cosmetics in the laboratory.[5]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Storage Protocol:

  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[14][16]

  • Segregation: Store separately from food and other incompatible chemicals.[7]

Emergency Response: Preparedness and Action

A clear and well-rehearsed emergency plan is essential for responding effectively to accidental exposures or spills.[5][6]

Emergency_Response_Workflow cluster_1 Emergency Response Workflow Start Incident Occurs (Spill or Exposure) Assess Assess the Situation (Immediate Danger?) Start->Assess Evacuate Evacuate Area Alert Others Assess->Evacuate Yes FirstAid Administer First Aid Assess->FirstAid No (Exposure) Contain Contain Spill (If Safe to Do So) Assess->Contain No (Spill) Report Report Incident (To Lab Supervisor/EHS) Evacuate->Report FirstAid->Report Cleanup Clean Up Spill (Using appropriate materials) Contain->Cleanup Dispose Dispose of Waste (As Hazardous Waste) Cleanup->Dispose Dispose->Report

Figure 2: Emergency Response Workflow for Chemical Incidents

First-Aid Measures (Based on related compounds):

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][11][17]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[10][11][17]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][11][17]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10][17]

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste.[14]

Waste Disposal

All waste containing 1-(1,2-Benzisoxazol-3-yl)ethanol, including contaminated labware and absorbent materials, must be treated as hazardous waste.[5][14]

  • Segregation: Do not mix with non-hazardous waste.[14]

  • Containerization: Collect in a dedicated, properly labeled, and sealed container.

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. The primary disposal method for similar compounds is incineration in a licensed facility.[14][16]

Conclusion: A Culture of Safety

The responsible use of novel research chemicals like 1-(1,2-Benzisoxazol-3-yl)ethanol is predicated on a robust culture of safety. By understanding the potential hazards, implementing a hierarchy of controls, and adhering to established protocols, researchers can confidently explore the scientific potential of this compound while ensuring a safe and secure laboratory environment. Continuous vigilance and adherence to these guidelines are essential for protecting personnel and advancing scientific discovery.

References

  • Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
  • Chemical Safety in Research and Teaching. New Mexico State University.
  • A Comparative Analysis of the Biological Activities of 1,2-Benzisoxazole Isomers. Benchchem.
  • The Importance of Chemical Safety in R&D Labs. (2024, October 2). Wilco Prime.
  • Chemical Safety. (2022, May 8). Virginia Commonwealth University.
  • Working with Chemicals. Prudent Practices in the Laboratory. NCBI Bookshelf - NIH.
  • SAFETY DATA SHEET. (2014, December 3). Fisher Scientific.
  • Note Synthesis and biological screening of some novel 2-(2-benzisoxazol-3-yl) ethyl)-1H- benzimidazoles.
  • SAFETY DATA SHEET. accessdata.fda.gov.
  • Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (2015, September 12).
  • SAFETY DATA SHEET.
  • Chemical Safety Data Sheet MSDS / SDS - 5-NITRO-1,2-BENZISOXAZOLE. (2025, July 19). ChemicalBook.
  • RESEARCH NOTE TOXICITY OF BENZOTRIAZOLE AND BENZOTRIAZOLE DERIVATIVES TO THREE AQUATIC SPECIES. (1997).
  • (PDF) CHEMISTRY AND PATHOPHYSIOLOGY OF 1-(1,2-BENZISOXAZOL-3-YL) METHANESULFONAMIDE. (2024, September 3). ResearchGate.
  • Safety data sheet. norigin scientific.
  • Safety Data Sheet. (2025, May 15). Solenis.
  • (PDF) THERAPEUTIC VALUE OF 1, 2 -BENZISOXAZOLES. ResearchGate.
  • Navigating the Safe Disposal of 1,2-Benzisoxazole: A Guide for Laboratory Professionals. Benchchem.
  • recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines.
  • SAFETY DATA SHEET. BP.
  • Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. PubMed.
  • SAFETY DATA SHEET. Bostik.
  • 1,2-Benzisoxazole =95.0 271-95-4. Sigma-Aldrich.
  • Safety Data Sheet. Brewers Decorators Centres.
  • EP0196132B1 - 1,2-benzisoxazol-3-yl and 1,2-benzisothiazol-3-yl derivatives. Google Patents.
  • 2,1-BENZISOXAZOLE. (2010, December 18). Georganics.
  • SAFETY DATA SHEET. Fisher Scientific.
  • 2-Benzo[d]isoxazol-3-yl-ethanol | 57148-90-0.
  • Safety Data Sheet: 1,2-Benzisothiazol-3(2H)-one.
  • 3-(2-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl)ethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one. PubChem.
  • 1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide, ammonium salt. PubChem.
  • Showing Compound 1,2-Benzisothiazol-3(2H)-one (FDB012808). (2010, April 8). FooDB.

Sources

Methodological & Application

Application Notes & Protocols: Comprehensive Analytical Characterization of 1-(1,2-Benzisoxazol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical methodologies for the complete characterization of 1-(1,2-Benzisoxazol-3-yl)ethanol, a chiral alcohol featuring the biologically significant benzisoxazole scaffold. The 1,2-benzisoxazole moiety is a privileged structure found in a range of pharmaceuticals, including anticonvulsants and antipsychotics, making its derivatives, such as the title compound, of significant interest in drug discovery and development.[1][2][3] The presence of a chiral center necessitates a rigorous analytical approach to not only confirm structural identity and purity but also to resolve and quantify its enantiomeric composition. This guide is intended for researchers, analytical scientists, and quality control professionals, offering detailed protocols for chromatographic, spectroscopic, and spectrometric techniques. We delve into the causality behind experimental choices, providing a framework for robust and self-validating analytical workflows.

Introduction and Compound Overview

1-(1,2-Benzisoxazol-3-yl)ethanol is a key chemical entity whose structural backbone is shared by numerous centrally active therapeutic agents.[3] Its analysis is critical, whether it is synthesized as a pharmaceutical intermediate, investigated as a potential active pharmaceutical ingredient (API), or identified as a metabolite of a parent drug.[4]

Molecular Structure and Properties:

  • Chemical Name: 1-(1,2-Benzisoxazol-3-yl)ethanol

  • Molecular Formula: C₉H₉NO₂

  • Molecular Weight: 163.17 g/mol

  • Key Features: Aromatic benzisoxazole ring, a secondary alcohol, and a stereogenic center at the carbinol carbon.

The primary analytical challenges for this molecule are threefold:

  • Purity Determination: Quantifying the main component and profiling any process-related impurities or degradants.

  • Structural Confirmation: Unambiguously verifying the molecular structure, including the connectivity of all atoms.

  • Enantiomeric Separation: Separating and quantifying the (R)- and (S)-enantiomers, which is critical as they may exhibit different pharmacological and toxicological profiles.

This guide presents an integrated analytical strategy employing orthogonal techniques to address these challenges comprehensively.

Chromatographic Analysis: Purity and Enantiomeric Resolution

Chromatography is the cornerstone for assessing the purity and chiral integrity of 1-(1,2-Benzisoxazol-3-yl)ethanol. We will detail methods for both achiral (for chemical purity) and chiral (for enantiomeric purity) separations.

Reversed-Phase HPLC for Purity and Assay Determination

Principle & Rationale: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for purity analysis due to its robustness, reproducibility, and broad applicability. It separates compounds based on their hydrophobicity. 1-(1,2-Benzisoxazol-3-yl)ethanol, with its aromatic ring system, is well-retained on nonpolar stationary phases like C18, allowing for effective separation from more polar or less polar impurities.[5][6]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions: The parameters below provide a starting point for method development.

ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm, 5 µm particle sizeStandard for resolving small aromatic molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and ionization for potential MS coupling.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Gradient 10% B to 90% B over 15 minutesA broad gradient ensures elution of potential impurities with a wide polarity range.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 280 nmThe benzisoxazole ring provides strong chromophoric activity in this region.
Injection Vol. 10 µLBalances sensitivity with potential for peak overload.

Data Interpretation:

  • Purity: Calculated using the area percent method. The peak area of 1-(1,2-Benzisoxazol-3-yl)ethanol is expressed as a percentage of the total area of all observed peaks.

  • Assay: Quantified against a certified reference standard using a calibration curve.

Workflow for HPLC Purity Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in ACN/H2O prep1->prep2 hplc1 Inject into HPLC prep2->hplc1 hplc2 Gradient Elution on C18 hplc1->hplc2 hplc3 UV Detection (280 nm) hplc2->hplc3 data1 Integrate Peaks hplc3->data1 data2 Calculate Area % Purity data1->data2 data3 Quantify vs. Standard data1->data3

Caption: Workflow for RP-HPLC Purity and Assay Analysis.

Chiral HPLC for Enantiomeric Separation

Principle & Rationale: The separation of enantiomers requires a chiral environment. This is achieved by using a Chiral Stationary Phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.[7] Polysaccharide-based CSPs are highly versatile and effective for separating a wide range of chiral compounds, including alcohols.

Experimental Protocol:

  • Instrumentation: HPLC system with UV detector.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1.0 mg/mL.

  • Chromatographic Conditions: Normal phase or polar organic modes are typically most effective for this class of compound on polysaccharide CSPs.

ParameterRecommended SettingRationale
Column Lux® Amylose-1 (amylose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µmA highly versatile CSP known for resolving chiral alcohols.
Mobile Phase Hexane / Isopropanol (IPA) (80:20, v/v)Common normal phase eluent. The ratio can be adjusted to optimize resolution.
Flow Rate 0.8 mL/minLower flow rates can improve resolution on chiral columns.
Column Temp. 25 °CTemperature can significantly affect chiral separations; consistency is key.
Detection UV at 280 nmSame as for achiral analysis.
Injection Vol. 5 µLSmaller injection volumes often yield better peak shapes in chiral chromatography.

Data Interpretation:

  • The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (E1 and E2): % ee = [|Area(E1) - Area(E2)| / (Area(E1) + Area(E2))] x 100.

  • The elution order must be confirmed by injecting a sample of a single, known enantiomer if available.

Workflow for Chiral Method Development

cluster_mobile_phase start Select CSP (e.g., Amylose-based) mp1 Normal Phase (Hexane/IPA) start->mp1 mp2 Polar Organic (MeOH or ACN) start->mp2 opt Optimize Mobile Phase Ratio mp1->opt mp2->opt res Assess Resolution (Rs) opt->res end_good Validated Method res->end_good Rs > 1.5 end_bad Try Different CSP or Mobile Phase res->end_bad Rs < 1.5

Caption: Logical flow for developing a chiral HPLC separation method.

Spectroscopic and Spectrometric Structural Confirmation

While chromatography assesses purity, spectroscopy and mass spectrometry are required to confirm the molecule's identity and structure.

LC-MS for Molecular Weight Verification and Impurity ID

Principle & Rationale: Mass spectrometry (MS) provides precise mass-to-charge (m/z) information, which is fundamental for confirming molecular weight. When coupled with HPLC (LC-MS), it allows for the mass analysis of each separated component, making it an invaluable tool for identifying unknown impurities.[4] High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass data, enabling the determination of elemental composition.

Experimental Protocol:

  • Instrumentation: An HPLC system (as described in 2.1) coupled to a mass spectrometer via an Electrospray Ionization (ESI) source.

  • Ionization Mode: ESI in positive ion mode is recommended, as the benzisoxazole nitrogen is readily protonated.

  • Mass Analyzer Settings:

    • Full Scan (MS1): Scan a range of m/z 50-500 to detect the parent ion and any impurities. The expected protonated molecule [M+H]⁺ is at m/z 164.18.

    • Tandem MS (MS/MS): Fragment the parent ion (m/z 164.18) to obtain structural information. Key fragments might arise from the loss of water (-18 Da) or the cleavage of the ethanol side chain.[8]

Data Interpretation:

  • Parent Ion: Confirm the presence of the [M+H]⁺ ion with an accurate mass matching the calculated value for C₉H₁₀NO₂⁺.

  • Impurities: For any impurity peaks observed in the chromatogram, analyze their mass spectra. Use the accurate mass to propose an elemental formula and the MS/MS fragmentation pattern to deduce its structure, comparing it to potential starting materials or by-products.

NMR Spectroscopy for Unambiguous Structural Elucidation

Principle & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for de novo structure elucidation. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[9][10]

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.[11] Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Experiments:

    • ¹H NMR: Provides information on the number and type of protons.

    • ¹³C NMR: Provides information on the number and type of carbon atoms.

    • 2D NMR (COSY, HSQC): Used to establish proton-proton and proton-carbon correlations to confirm atom connectivity.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.8 - 7.3m4HAr-H Protons on the benzene portion of the benzisoxazole ring.[12]
~ 5.2q1H-CH (OH)-Methine proton, split into a quartet by the adjacent methyl group.
~ 2.5br s1H-OH Hydroxyl proton; may be a broad singlet and its position is concentration-dependent.
~ 1.6d3H-CH₃Methyl protons, split into a doublet by the adjacent methine proton.
Fourier-Transform Infrared (FTIR) Spectroscopy

Principle & Rationale: FTIR provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. It is a rapid and simple method to confirm the presence of key structural motifs.[13]

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200 (broad)O-H stretchAlcohol
3100 - 3000C-H stretchAromatic
2980 - 2850C-H stretchAliphatic (CH, CH₃)
~ 1620, 1580C=C / C=N stretchBenzisoxazole Ring
1250 - 1050C-O stretchSecondary Alcohol

Summary and Integrated Approach

A comprehensive characterization of 1-(1,2-Benzisoxazol-3-yl)ethanol demands an integrated analytical strategy. No single technique can provide all the necessary information. The recommended workflow is to first establish purity and identity using a combination of RP-HPLC and LC-MS. Following this, chiral HPLC should be employed to determine the enantiomeric composition. Finally, NMR and FTIR spectroscopy provide definitive, unambiguous confirmation of the molecular structure. This multi-technique approach ensures the identity, purity, quality, and stereochemical integrity of the compound, providing a solid foundation for its use in research and development.

Overall Analytical Characterization Strategy

Caption: Integrated workflow for the complete analysis of the target compound.

References

  • Jadhav, G. R., Shaikh, M. U., Gaikwad, N. D., & Patil, S. V. (2012). Synthesis and biological screening of some novel 2-(2-benzisoxazol-3-yl) ethyl)-1H- benzimidazoles. Journal of Chemical and Pharmaceutical Research, 4(1), 159-162. Link

  • Boruah, M., & Volochnyuk, D. (2022). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 58(1), 66-86. Link

  • Sasikumar, R., et al. (2017). Scheme for the synthesis of 1, 2-benzisoxazole derivatives. ResearchGate. Link

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Link

  • Patil, S. A. (2016). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Chemical Science Transactions, 5(1), 8-20. Link

  • Bérubé, P., et al. (2020). Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer's disease. Molecules, 25(4), 899. Link

  • Christina Ruby Stella, P., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993. Link

  • Encyclopedia of Chromatography. (2009). Chiral Drug Separation. Link

  • Shivaprasad, H. L., et al. (2014). Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. European Journal of Chemistry, 5(1), 91-95. Link

  • Yevich, J. P., et al. (1986). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Journal of Medicinal Chemistry, 29(3), 359-369. Link

  • Moody, C. J. (2007). Product Class 10: 1,2-Benzisoxazoles and Related Compounds. Science of Synthesis, 11, 289-324. Link

  • Mirgane, N. A., et al. (2025). Unexpected Formation of Diels-Alder Adduct in the Reaction between Anthrone and Maleimides. World Journal of Pharmaceutical Research, 14(9), 1508-1514. Link

  • Gecse, Z., et al. (2021). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mobile phases. Journal of Chromatography A, 1653, 462419. Link

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
  • Apostolopoulos, C. D., et al. (1996). Electron impact mass spectrometry of azinyl and diazinyl ethanol derivatives. European Mass Spectrometry, 2(5), 301-304. Link

  • ChemicalBook. (n.d.). 1,2-BENZISOXAZOLE(271-95-4) 1H NMR spectrum. Link

  • PubChem. (n.d.). 3-(2-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl)ethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one. Link

  • Mutlib, A. E., et al. (1998). Application of hyphenated LC/NMR and LC/MS techniques in rapid identification of in vitro and in vivo metabolites of iloperidone. Drug Metabolism and Disposition, 26(10), 951-963. Link

  • Kwo, A. C. (2013). Synthesis and Troubleshooting of Chiral 1,2-Amino Alcohols Leading to Highly Substituted Bisoxazoline Ligands. University of Illinois at Urbana-Champaign. Link

  • Wodarz, S., et al. (2010). Chiral separation by enantioselective liquid–liquid extraction. Chirality, 22(1E), E206-E217. Link

  • ChemicalBook. (2023). 3-[2-[4-[4-Fluoro-2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]benzolyl]piperidin-1-yl]ethyl-2-Methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyriMidin-4-one. Link

  • Shinde, V. (2022). Review on Risperidone and its related Impurities. Veeprho. Link

  • Li, Y., et al. (2011). (±)-1-(1H-Benzimidazol-2-yl)ethanol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2897. Link

  • Sparatore, A., et al. (1998). Mass spectra of 1,2-alkylenedioxy-substituted and related benzofurazans and benzofuroxans: Differentiation between linear and angular isomers. Journal of Mass Spectrometry, 33(4), 341-348. Link

  • J & W Pharmlab LLC. (n.d.). 2-Benzo[d]isoxazol-3-yl-ethanol. Link

  • Krutošíková, A., et al. (2022). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Molbank, 2022(2), M1415. Link

  • Khan, K. M., et al. (2008). High-Performance Liquid Chromatographic Quantitative Determination of Amcinonide and Benzyl Alcohol in Pharmaceutical Preparations. The Open Analytical Chemistry Journal, 2, 74-77. Link

  • Stankova, I., et al. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications, 52(B), 85-90. Link

  • Yang, L., et al. (2017). A newly effective HPLC method for the determination of Apremilast and its impurities. Analytical Methods, 9(22), 3326-3334. Link

  • Patel, H. (2014). Synthesis of some new 1,2-benzisoxazole derivatives. Hetero Letters, 4(1), 133-135. Link

  • Mangalam Drugs & Organics. (n.d.). Impurities. Link

  • ResearchGate. (2024). CHEMISTRY AND PATHOPHYSIOLOGY OF 1-(1,2-BENZISOXAZOL-3-YL) METHANESULFONAMIDE. Link

  • Sigma-Aldrich. (n.d.). 1,2-BENZISOXAZOL-3-YLACETIC ACID. Link

  • Uto, Y. (2016). 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology. Current Medicinal Chemistry, 23(26), 2916-2933. Link2/)

Sources

Application Note: Structural Elucidation of 1-(1,2-Benzisoxazol-3-yl)ethanol via 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and pharmaceutical researchers. It synthesizes theoretical principles with practical experimental protocols to ensure reproducible and accurate spectral characterization.

Executive Summary & Scope

1-(1,2-Benzisoxazol-3-yl)ethanol (CAS: N/A for specific alcohol, related to 3-acetyl precursor CAS 64091-42-5) is a critical chiral intermediate in the synthesis of atypical antipsychotics (e.g., Risperidone, Paliperidone derivatives). Its structural integrity relies on the stability of the isoxazole ring and the precise reduction of the acetyl group to the secondary alcohol.

This guide provides a definitive protocol for the Nuclear Magnetic Resonance (NMR) analysis of this compound. Unlike standard library matching, this protocol emphasizes ab initio assignment logic , utilizing scalar couplings and heteronuclear correlations to validate the structure and detect common synthetic impurities (e.g., unreduced ketone).

Experimental Protocol

Sample Preparation Strategy

The choice of solvent is paramount for this molecule due to the labile hydroxyl proton and the potential for hydrogen bonding.

  • Primary Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).

    • Rationale: DMSO minimizes solute-solute hydrogen bonding, resulting in sharp, well-resolved signals for the hydroxyl proton (-OH). This allows for the observation of vicinal coupling (

      
      ), providing direct confirmation of the alcohol moiety.
      
  • Secondary Solvent: CDCl3 (Chloroform-d).

    • Use Case: Routine purity checks. Note that the -OH signal will likely appear as a broad singlet and its chemical shift will be concentration-dependent.

Preparation Steps:

  • Mass: Weigh 10-15 mg for 1H NMR; increase to 40-50 mg for 13C NMR to ensure adequate signal-to-noise ratio (S/N) for quaternary carbons.

  • Dissolution: Add 0.6 mL of DMSO-d6. Vortex for 30 seconds. Ensure the solution is homogenous and free of suspended solids.

  • Reference: Use residual solvent peak (DMSO-d6 pentet at

    
     2.50 ppm) or internal TMS (
    
    
    
    0.00 ppm).
Acquisition Parameters (400 MHz - 600 MHz)
Parameter1H NMR (Proton)13C NMR (Carbon)
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)
Spectral Width 12-15 ppm220-240 ppm
Relaxation Delay (D1) 1.0 - 2.0 s2.0 - 3.0 s (Ensure relaxation of Cq)
Scans (NS) 16 - 321024 - 4096 (Concentration dependent)
Temperature 298 K (25°C)298 K (25°C)

Structural Visualization & Logic Flow

The following diagram outlines the logical flow for assigning the structure based on connectivity and the specific "Push-Pull" electronic effects of the benzisoxazole core.

G Substrate 1-(1,2-Benzisoxazol-3-yl)ethanol Core Benzisoxazole Core (Aromatic Region) Substrate->Core SideChain Ethanol Side Chain (Aliphatic Region) Substrate->SideChain H_Arom 4H Multiplet (7.2 - 7.9 ppm) Core->H_Arom H_Methyl Methyl (-CH3) Doublet ~1.5 ppm SideChain->H_Methyl H_Methine Methine (-CH-) Quartet ~5.1 ppm SideChain->H_Methine H_OH Hydroxyl (-OH) Doublet (in DMSO) SideChain->H_OH Validation HMBC Correlations (Connects Side Chain to C3) H_Arom->Validation 3J to C3/C3a H_Methyl->H_Methine COSY (3J) H_Methine->H_OH COSY (3J) H_Methine->Validation 3J to C3

Figure 1: Structural assignment workflow correlating spectral regions to molecular fragments.

Spectral Analysis & Assignments

1H NMR Assignments (DMSO-d6)

The 1H NMR spectrum is characterized by a distinct aliphatic region (side chain) and a complex aromatic region (benzisoxazole core).

PositionTypeShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
Side Chain
-CH3 Methyl1.45 - 1.55Doublet (d)3H~6.5Terminal methyl coupled to methine.
-CH- Methine4.90 - 5.10Quintet/Quartet*1H~6.5Coupled to CH3 and OH. Appears as pentet if OH couples.
-OH Hydroxyl5.60 - 5.90Doublet (d)1H~5.0Exchangeable. Visible as doublet in dry DMSO.
Aromatic
H-4 Aryl7.90 - 8.00Doublet (d)1H~8.0Deshielded by C=N anisotropy; peri-position to side chain.
H-7 Aryl7.65 - 7.75Doublet (d)1H~8.5Ortho to O-1; shielded relative to H-4 but affected by O electronegativity.
H-5/H-6 Aryl7.30 - 7.50Multiplet (m)2H-Overlapping meta/para protons.

Key Diagnostic Feature: In DMSO-d6 , the methine proton (-CH-) at ~5.0 ppm often appears as a quintet (or doublet of quartets) due to coupling with both the methyl group (


 Hz) and the hydroxyl proton (

Hz). Upon adding D2O, the OH signal disappears, and the methine simplifies to a quartet .
13C NMR Assignments

The 13C spectrum confirms the carbon skeleton and the oxidation state.

Carbon TypeShift (

ppm)
Description
Aliphatic
-CH3 20.0 - 22.0Methyl carbon.
-CH-OH 62.0 - 65.0Methine carbon attached to oxygen (Deshielded).
Aromatic/Ring
C-3 158.0 - 162.0Quaternary. Attached to N and side chain.[1]
C-7a 162.0 - 164.0Quaternary. Attached to Oxygen (O-1). Most deshielded ring carbon.
C-3a 115.0 - 120.0Quaternary bridgehead.
C-4,5,6,7 110.0 - 132.0Aromatic methines.

Critical Validation: The absence of a ketone carbonyl signal (~190-200 ppm) confirms the successful reduction of the starting material (3-acetyl-1,2-benzisoxazole).

Advanced Verification (2D NMR)

To ensure "Trustworthiness" in the assignment, perform the following 2D experiments if the 1D data is ambiguous (e.g., overlapping aromatic peaks).

  • COSY (Correlation Spectroscopy):

    • Confirm the CH3 ↔ CH spin system.

    • Trace the aromatic ring connectivity: H4 ↔ H5 ↔ H6 ↔ H7 . Note that H4 and H7 are the "bookends" of the spin system.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • This is the "Bridge" experiment.

    • Look for a correlation from the Methyl protons and Methine proton to the Quaternary C-3 of the ring. This definitively links the side chain to the heterocyclic core.

Impurity Profiling & Troubleshooting

Common Impurities
ImpurityDiagnostic Signal (1H NMR)Origin
3-Acetyl-1,2-benzisoxazole Singlet ~2.65 ppm (Acetyl CH3)Unreacted Starting Material
Ethyl Acetate Quartet ~4.0 ppm, Singlet ~2.0 ppmRecrystallization Solvent
Water Broad singlet ~3.33 ppm (in DMSO)Hygroscopic solvent/sample
Troubleshooting Tips
  • Broad OH signal: If the OH signal is broad or missing in DMSO, the solvent may be "wet" (containing water), promoting rapid proton exchange. Dry the sample or add activated molecular sieves.

  • Aromatic Overlap: If H5 and H6 overlap significantly, change the solvent to Acetone-d6 or Methanol-d4 to alter the magnetic environment (stacking interactions) and resolve the multiplets.

References

  • BenchChem. Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy. Retrieved from

  • National Institutes of Health (NIH) - PubChem. 1,2-Benzisoxazole (Compound Summary). Retrieved from

  • Cambridge Isotope Laboratories. NMR Solvent Data Chart (Chemical Shifts and Coupling Constants). Retrieved from

  • Royal Society of Chemistry. Synthesis and characterization of benzisoxazole derivatives (Supplementary Info). Retrieved from

  • Beilstein Journal of Organic Chemistry. Experimental procedures and NMR data for 3-substituted benzisoxazoles. Retrieved from

Disclaimer: This protocol is intended for research purposes. Chemical shifts may vary slightly based on concentration, temperature, and specific pH conditions.[2]

Sources

Application Notes & Protocols: Utilizing 1-(1,2-Benzisoxazol-3-yl)ethanol as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the 1,2-Benzisoxazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of successful therapeutic agents. These are termed "privileged structures" due to their inherent ability to bind to a diverse range of biological targets with high affinity. The 1,2-benzisoxazole ring system is a quintessential example of such a scaffold.[1] Its rigid, bicyclic structure and specific arrangement of heteroatoms provide a versatile template for interacting with various protein active sites. This has led to its successful incorporation into drugs targeting the central nervous system (CNS), as well as agents with antimicrobial, anticancer, and anti-inflammatory properties.[2][3]

While many approved drugs feature complex substituents at the 3-position of the benzisoxazole ring, the simpler intermediate, 1-(1,2-Benzisoxazol-3-yl)ethanol , represents a highly valuable and strategically important starting point for drug discovery campaigns. The ethanol moiety serves as a reactive handle, a key site for chemical modification that allows for the systematic exploration of chemical space and the fine-tuning of a compound's pharmacological profile. This guide provides a comprehensive overview of the synthesis, derivatization strategies, and therapeutic applications of this scaffold, complete with detailed protocols for researchers and drug development professionals.

Section 1: A Gateway to Diverse Bioactivity

The 1,2-benzisoxazole core is the centerpiece of several blockbuster drugs, underscoring its therapeutic significance.[4] Its derivatives have shown remarkable efficacy across a spectrum of diseases, largely due to their ability to modulate key receptors and enzymes. The antipsychotic activity of many benzisoxazole derivatives, for instance, stems from their high affinity for dopaminergic and serotonergic receptors.

Drug NameChemical ClassPrimary Indication(s)Key Biological Target(s)
Risperidone Benzisoxazole DerivativeSchizophrenia, Bipolar DisorderSerotonin 5-HT2A and Dopamine D2 Receptor Antagonist[5][6]
Paliperidone Benzisoxazole DerivativeSchizophrenia, Schizoaffective DisorderSerotonin 5-HT2A and Dopamine D2 Receptor Antagonist[1]
Iloperidone Benzisoxazole DerivativeSchizophreniaDopamine D2/D3 and Serotonin 5-HT2A Receptor Antagonist[1]
Zonisamide Benzisoxazole DerivativeEpilepsy, Parkinson's DiseaseBlocks Voltage-Gated Sodium and T-type Calcium Channels[1][7]

Section 2: Synthesis of the 1-(1,2-Benzisoxazol-3-yl)ethanol Scaffold

The synthesis of the title scaffold is a critical first step in its utilization. A robust and scalable synthetic route is paramount. The protocol outlined here proceeds via the reduction of a readily accessible ester intermediate, derived from 1,2-benzisoxazole-3-acetic acid. This two-step approach is advantageous due to the commercial availability of starting materials and the high-yielding nature of the reactions.

G cluster_0 Synthetic Workflow A 1,2-Benzisoxazole-3-acetic acid B Methyl 1,2-benzisoxazol-3-ylacetate A->B   Esterification (MeOH, H₂SO₄) C 1-(1,2-Benzisoxazol-3-yl)ethanol B->C   Reduction (LiAlH₄, THF) G cluster_0 Derivatization Points cluster_1 Modification Strategies Scaffold 1-(1,2-Benzisoxazol-3-yl)ethanol Scaffold OH_group Hydroxyl Group (-OH) Scaffold->OH_group Aromatic_ring Aromatic Ring Scaffold->Aromatic_ring Esterification Esterification OH_group->Esterification Introduce diverse R groups Etherification Etherification OH_group->Etherification Modulate lipophilicity Nucleophilic_Sub Nucleophilic Substitution (via activation, e.g., -OTs) OH_group->Nucleophilic_Sub Link to other moieties (e.g., piperidines) EAS Electrophilic Aromatic Substitution (e.g., Halogenation) Aromatic_ring->EAS Alter electronic properties and target interactions G cluster_pathway D2/5-HT2A Receptor Signaling Ligand_D2 Dopamine Receptor_D2 Dopamine D2 Receptor Ligand_D2->Receptor_D2 Ligand_5HT2A Serotonin Receptor_5HT2A Serotonin 5-HT2A Receptor Ligand_5HT2A->Receptor_5HT2A G_protein_D2 Gi/o Receptor_D2->G_protein_D2 G_protein_5HT2A Gq/11 Receptor_5HT2A->G_protein_5HT2A AC Adenylyl Cyclase G_protein_D2->AC Inhibition PLC Phospholipase C G_protein_5HT2A->PLC Activation cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP₃ / DAG PLC->IP3_DAG Response Neuronal Response cAMP->Response IP3_DAG->Response Antagonist Risperidone Analogue Antagonist->Receptor_D2 Antagonist->Receptor_5HT2A

Sources

Application Notes and Protocols for the Chemical Derivatization of 1-(1,2-Benzisoxazol-3-yl)ethanol for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 1,2-Benzisoxazole Scaffold as a Privileged Motif in Neuropharmacology

The 1,2-benzisoxazole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] This heterocyclic system is particularly prominent in the development of therapeutics targeting the central nervous system (CNS). A prime example is the atypical antipsychotic risperidone, which features a 6-fluoro-1,2-benzisoxazole moiety and exerts its therapeutic effects through potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[2][3] The strategic placement and nature of substituents on the benzisoxazole ring system are known to significantly modulate the pharmacological profile of these molecules.[1][4]

This guide focuses on a key starting material for the synthesis of novel benzisoxazole derivatives: 1-(1,2-Benzisoxazol-3-yl)ethanol . This secondary benzylic alcohol presents a strategic handle for chemical modification, allowing for a systematic exploration of the structure-activity relationships (SAR) at this position. By derivatizing the hydroxyl group, researchers can probe the steric, electronic, and hydrogen-bonding requirements of the target receptors, with the aim of optimizing potency, selectivity, and pharmacokinetic properties.

The primary hypothesis guiding the derivatization of 1-(1,2-Benzisoxazol-3-yl)ethanol is that modifications at this benzylic position can influence the orientation and interactions of the benzisoxazole core within the binding pockets of dopamine D2 and serotonin 5-HT2A receptors. By introducing a variety of functionalities—ethers of varying steric bulk, esters with different electronic properties, and a ketone to explore the impact of a planar carbonyl group—we can systematically map the chemical space around this critical position. This exploration is crucial for the rational design of next-generation CNS-active agents with improved therapeutic profiles.

Strategic Approach to Derivatization

The derivatization strategy for 1-(1,2-Benzisoxazol-3-yl)ethanol is designed to be both comprehensive and logical, allowing for a clear interpretation of the resulting SAR data. The proposed modifications are categorized into three main classes, each targeting a specific aspect of molecular interaction:

  • Etherification: To probe the steric tolerance of the binding pocket, a series of ethers with increasing alkyl chain length and branching will be synthesized. This will help determine if larger, more lipophilic groups are accommodated and whether they enhance or diminish activity.

  • Esterification: The synthesis of various esters will allow for the investigation of electronic effects and the potential for hydrogen bond acceptor interactions. By varying the substituent on the acyl group (e.g., from electron-donating to electron-withdrawing), we can modulate the electronic character of the benzylic position.

  • Oxidation: Conversion of the secondary alcohol to a ketone will introduce a planar, sp2-hybridized center. This modification will drastically alter the geometry and electronic properties of the benzylic position, providing valuable insight into the preferred conformation for receptor binding.

The following sections provide detailed, step-by-step protocols for the synthesis of the starting material and its subsequent derivatization. Each protocol is accompanied by an explanation of the underlying chemical principles and the rationale for the chosen reagents and conditions.

Experimental Protocols

Part 1: Synthesis of the Starting Material: 1-(1,2-Benzisoxazol-3-yl)ethanol

The synthesis of the target alcohol is achieved in a two-step sequence starting from the readily available 2'-hydroxyacetophenone.

Step 1: Synthesis of 1-(1,2-Benzisoxazol-3-yl)ethan-1-one

This step involves the formation of an oxime from 2'-hydroxyacetophenone, followed by a base-catalyzed intramolecular cyclization to yield the desired benzisoxazole ketone.[5]

  • Reaction:

    • To a solution of 2'-hydroxyacetophenone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Filter the precipitated 2'-hydroxyacetophenone oxime, wash with water, and dry.

    • To a solution of the dried oxime in dioxane, add a solution of sodium hydroxide (2.0 eq) in water.

    • Reflux the mixture for 12 hours.[5]

    • After cooling, acidify the reaction mixture with dilute HCl to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from ethanol to afford pure 1-(1,2-Benzisoxazol-3-yl)ethan-1-one.

  • Causality of Experimental Choices: The use of sodium acetate in the oximation step acts as a base to neutralize the HCl generated, driving the reaction to completion. The subsequent cyclization is a base-catalyzed intramolecular nucleophilic substitution, where the phenoxide ion attacks the carbon of the oxime, displacing the hydroxylamine moiety to form the benzisoxazole ring. Dioxane is used as a high-boiling, inert solvent suitable for this reflux reaction.

Step 2: Reduction to 1-(1,2-Benzisoxazol-3-yl)ethanol

The ketone is reduced to the corresponding secondary alcohol using a mild reducing agent.

  • Reaction:

    • Suspend 1-(1,2-Benzisoxazol-3-yl)ethan-1-one (1.0 eq) in methanol in a round-bottom flask.

    • Cool the suspension to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH4) (1.5 eq) portion-wise over 15 minutes.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

    • After completion, quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 1-(1,2-Benzisoxazol-3-yl)ethanol, which can be purified by column chromatography on silica gel.

  • Causality of Experimental Choices: Sodium borohydride is a selective reducing agent for ketones and aldehydes and is compatible with the benzisoxazole ring system. Methanol is a suitable protic solvent that also participates in the reaction mechanism. The reaction is performed at a low temperature initially to control the exothermic reaction.

Part 2: Derivatization of 1-(1,2-Benzisoxazol-3-yl)ethanol

Protocol 2.1: Etherification (Williamson Ether Synthesis)

This protocol describes the synthesis of a methyl ether derivative as a representative example. The same procedure can be adapted for other alkyl halides.

  • Reaction:

    • To a solution of 1-(1,2-Benzisoxazol-3-yl)ethanol (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

    • Add methyl iodide (1.5 eq) dropwise at 0 °C.

    • Allow the reaction to stir at room temperature overnight.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired methyl ether.

  • Causality of Experimental Choices: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the corresponding alkoxide. THF is an appropriate aprotic solvent for this reaction. The use of an inert atmosphere is crucial to prevent the reaction of NaH with atmospheric moisture. Methyl iodide is a reactive electrophile for the subsequent SN2 reaction.

Protocol 2.2: Esterification (Steglich Esterification)

This protocol details the synthesis of an acetate ester. Other carboxylic acids can be used to generate a variety of esters.

  • Reaction:

    • To a solution of 1-(1,2-Benzisoxazol-3-yl)ethanol (1.0 eq) and acetic acid (1.2 eq) in anhydrous dichloromethane (DCM), add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

    • Cool the mixture to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq).

    • Stir the reaction at room temperature overnight.

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the residue by column chromatography on silica gel to yield the acetate ester.

  • Causality of Experimental Choices: The Steglich esterification is a mild and efficient method for forming esters from alcohols and carboxylic acids. DCC is a coupling agent that activates the carboxylic acid, and DMAP is a nucleophilic catalyst that accelerates the reaction. DCM is a common aprotic solvent for this transformation. The workup procedure is designed to remove unreacted starting materials and byproducts.

Protocol 2.3: Oxidation to 1-(1,2-Benzisoxazol-3-yl)ethan-1-one

This protocol describes the oxidation of the secondary alcohol back to the ketone.

  • Reaction:

    • To a solution of 1-(1,2-Benzisoxazol-3-yl)ethanol (1.0 eq) in dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq) adsorbed on silica gel.

    • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of silica gel, eluting with DCM.

    • Concentrate the filtrate under reduced pressure to obtain the crude ketone, which can be further purified by recrystallization or column chromatography.

  • Causality of Experimental Choices: PCC is a relatively mild oxidizing agent that is effective for the oxidation of secondary alcohols to ketones without over-oxidation.[6] Adsorbing PCC on silica gel simplifies the workup, as the chromium byproducts are easily removed by filtration.

Data Presentation and Interpretation

The synthesized derivatives should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm their structure and purity. The biological activity of the compounds should be evaluated in relevant in vitro assays.

Table 1: Proposed Derivatives of 1-(1,2-Benzisoxazol-3-yl)ethanol for SAR Studies

Compound ID R Group Modification Type Rationale for Synthesis
1 -HStarting MaterialBaseline for activity comparison.
2a -CH₃EtherificationProbes for small lipophilic interactions.
2b -CH₂CH₃EtherificationInvestigates tolerance for slightly larger alkyl groups.
2c -CH(CH₃)₂EtherificationAssesses the effect of steric bulk near the benzylic center.
3a -C(O)CH₃EsterificationIntroduces a hydrogen bond acceptor and explores electronic effects.
3b -C(O)PhEsterificationInvestigates the influence of an aromatic acyl group.
4 =OOxidationEvaluates the impact of a planar carbonyl group on receptor binding.

Table 2: In Vitro Biological Activity Data

Compound ID Dopamine D2 Receptor Binding Affinity (Ki, nM) Serotonin 5-HT2A Receptor Binding Affinity (Ki, nM) 5-HT2A Functional Activity (EC₅₀/IC₅₀, nM)
1
2a
2b
2c
3a
3b
4
Risperidone ReferenceReferenceReference

Visualization of Experimental Workflow

Derivatization_Workflow cluster_synthesis Synthesis of Starting Material cluster_derivatization Derivatization for SAR Studies cluster_evaluation Biological Evaluation 2_Hydroxyacetophenone 2'-Hydroxyacetophenone Oxime 2'-Hydroxyacetophenone Oxime 2_Hydroxyacetophenone->Oxime NH2OH.HCl, NaOAc Ketone 1-(1,2-Benzisoxazol-3-yl)ethan-1-one Oxime->Ketone NaOH, Dioxane Alcohol 1-(1,2-Benzisoxazol-3-yl)ethanol Ketone->Alcohol NaBH4, MeOH Ethers Ethers (2a-c) Alcohol->Ethers NaH, R-X Esters Esters (3a-b) Alcohol->Esters R-COOH, DCC, DMAP Oxidized_Product Ketone (4) Alcohol->Oxidized_Product PCC Assays D2 & 5-HT2A Binding and Functional Assays Ethers->Assays Esters->Assays Oxidized_Product->Assays SAR SAR Analysis Assays->SAR

Caption: Workflow for the synthesis and derivatization of 1-(1,2-Benzisoxazol-3-yl)ethanol for SAR studies.

Protocols for Biological Evaluation

To assess the pharmacological profile of the synthesized compounds, the following in vitro assays are recommended.

Protocol 3.1: Dopamine D2 Receptor Radioligand Binding Assay

This assay determines the binding affinity of the test compounds for the dopamine D2 receptor.[7]

  • Materials:

    • Membrane preparations from cells stably expressing the human dopamine D2 receptor.

    • [³H]Spiperone (radioligand).

    • Test compounds and reference compounds (e.g., haloperidol).

    • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • 96-well filter plates and a cell harvester.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • In a 96-well plate, add binding buffer, test compound at various concentrations, and a fixed concentration of [³H]Spiperone.

    • Initiate the binding reaction by adding the D2 receptor membrane preparation.

    • Incubate for 60-120 minutes at room temperature.

    • Terminate the incubation by rapid filtration through the filter plates using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

    • Determine non-specific binding in the presence of a high concentration of an unlabeled D2 antagonist (e.g., 10 µM haloperidol).

    • Calculate the specific binding and determine the Ki values for the test compounds using the Cheng-Prusoff equation.

Protocol 3.2: Serotonin 5-HT2A Receptor Functional Assay (Calcium Mobilization)

This assay measures the ability of the test compounds to act as agonists or antagonists at the 5-HT2A receptor by monitoring changes in intracellular calcium levels.[3]

  • Materials:

    • Cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Serotonin (5-HT) as the reference agonist.

    • Test compounds and a reference antagonist (e.g., ketanserin).

    • A fluorescence plate reader with automated injection capabilities.

  • Procedure:

    • Seed the 5-HT2A expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • For agonist mode: Add the test compounds at various concentrations to the cells and measure the fluorescence intensity over time to detect calcium mobilization.

    • For antagonist mode: Pre-incubate the cells with the test compounds at various concentrations for a set period, then add a fixed concentration of 5-HT (typically the EC₈₀) and measure the fluorescence response.

    • Analyze the data to determine the EC₅₀ values for agonists and the IC₅₀ values for antagonists.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the chemical derivatization of 1-(1,2-Benzisoxazol-3-yl)ethanol and the subsequent evaluation of the synthesized compounds for their activity at dopamine D2 and serotonin 5-HT2A receptors. The systematic approach to modifying the benzylic hydroxyl group will enable a thorough investigation of the structure-activity relationships at this position, providing valuable insights for the design of novel CNS-active agents with improved therapeutic potential. The combination of synthetic chemistry and in vitro pharmacology described herein represents a robust strategy for lead optimization in drug discovery programs targeting neuropsychiatric disorders.

References

  • Benchchem. A Comparative Analysis of the Biological Activities of 1,2-Benzisoxazole Isomers.
  • Innoprot. 5-HT2A Serotonin Receptor Assay. Available at: [Link]

  • Jain, M., et al. (2016).
  • Pharmacodia. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Available at: [Link]

  • Patel, R. V., et al. (2017). Benzisoxazole: a privileged scaffold in medicinal chemistry. RSC Advances, 7(59), 37049-37071. Available at: [Link]

  • Yevich, J. P., et al. (1986). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Journal of Medicinal Chemistry, 29(3), 359-369. Available at: [Link]

  • Shivaprasad, C. M., et al. (2014). Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. European Journal of Chemistry, 5(1), 91-95. Available at: [Link]

  • Zask, A., et al. (2019). Revised Pharmacophore Model for 5-HT2A Receptor Antagonists Derived from the Atypical Antipsychotic Agent Risperidone. ACS Medicinal Chemistry Letters, 10(7), 1086-1092. Available at: [Link]

  • BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. Available at: [Link]

  • Cueva, J. P., et al. (2012). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 3(11), 915-926. Available at: [Link]

  • Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic Letters, 12(6), 1180-1183. Available at: [Link]

  • Di Biase, S., et al. (2021). Aromatic linker variations in novel dopamine D2 and D3 receptor ligands. Archiv der Pharmazie, 354(6), e2000424.
  • Kumar, V., et al. (2017). Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. Journal of Medicinal Chemistry, 60(21), 8846-8864. Available at: [Link]

  • Nichols, D. E. (2012). Structure–activity relationships of serotonin 5-HT2A agonists. WIREs Membrane Transport and Signaling, 1(5), 559-579.
  • Roth, B. L. (2022). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Neuro-Psychopharmacology & Biological Psychiatry, 117, 110548. Available at: [Link]

  • Shishkina, O. V., et al. (2021). recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 57(1), 1-28.
  • Organic Chemistry Portal. Synthesis of Benzyl Esters. Available at: [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Available at: [Link]

  • Organic Chemistry Portal. Synthesis of ketones by oxidation of alcohols. Available at: [Link]

  • Pharmapproach. RISPERIDONE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Available at: [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Available at: [Link]

  • Kumpulainen, E., et al. (2021). Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands. Archiv der Pharmazie, 354(4), e2000350.
  • Hsieh, C. J., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7236-7253. Available at: [Link]

  • Halberstadt, A. L., et al. (2020). “Selective” serotonin 5-HT2A receptor antagonists. Neuropharmacology, 177, 108248. Available at: [Link]

  • Gmeiner, P., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7669. Available at: [Link]

  • El-Gendy, B. E. D. M., et al. (2017). Synthesis, Molecular Properties Estimations, and Dual Dopamine D2 and D3 Receptor Activities of Benzothiazole-Based Ligands. Frontiers in Chemistry, 5, 71. Available at: [Link]

  • Chapman, C. W., et al. (2023). Transforming Amino Acids into Serotonin 5-HT2A Receptor Ligands Using Photochemistry. Journal of the American Chemical Society, 145(1), 229-239. Available at: [Link]

  • Canal, C. E., et al. (2007). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular Pharmacology, 71(1), 142-153. Available at: [Link]

  • Bonde, G., et al. (2021). Discovery of Highly Selective 5-HT2A Agonists using Structure-guided Design. bioRxiv. Available at: [Link]

  • Andersen, J. A., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Chemical Neuroscience, 15(9), 1836-1849. Available at: [Link]

  • Rojo-Serrano, O., et al. (2023). Synthesis of bitopic ligands based on fallypride and evaluation of their affinity and selectivity towards dopamine D2 and D3 receptors. European Journal of Medicinal Chemistry, 257, 115509.
  • Palasz, A., et al. (2022). Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT2A Receptor Ligand. International Journal of Molecular Sciences, 23(10), 5567. Available at: [Link]

  • Knowledge, S. (2021). 5-HT2A Receptors: Pharmacology and Functional Selectivity. Pharmacological Reviews, 73(4), 1334-1361.
  • Georg Thieme Verlag. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 11: Five-Membered Hetarenes with One Chalcogen and One Additional Heteroatom. Available at: [Link]

  • European Patent Office. EP0702008A2 - Method for producing 1,2-benzisothiazol-3-ones.
  • European Patent Office. EP0196132B1 - 1,2-benzisoxazol-3-yl and 1,2-benzisothiazol-3-yl derivatives.

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Reaction Yield of 1-(1,2-Benzisoxazol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 1-(1,2-Benzisoxazol-3-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals aiming to optimize the synthesis of this valuable benzisoxazole derivative. The core of this synthesis lies in the reduction of the ketone precursor, 1-(1,2-benzisoxazol-3-yl)ethanone. While seemingly straightforward, this transformation can present challenges that lead to diminished yields.

This document provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and a validated experimental protocol to help you navigate common pitfalls and maximize your product yield.

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the synthesis of 1-(1,2-Benzisoxazol-3-yl)ethanol.

Q1: Why is my reaction yield of 1-(1,2-Benzisoxazol-3-yl)ethanol consistently low?

Low yields can stem from several factors:

  • Purity of Starting Material: The purity of the starting ketone, 1-(1,2-benzisoxazol-3-yl)ethanone, is critical. Impurities can interfere with the reaction or complicate purification.

  • Reducing Agent Quality: Sodium borohydride (NaBH₄), the most common reducing agent for this transformation, can degrade over time, especially if exposed to moisture.

  • Reaction Conditions: Temperature, solvent, and reaction time are crucial parameters. Non-optimal conditions can lead to incomplete reactions or the formation of side products.

  • Side Reactions: The benzisoxazole ring, while generally stable, can be susceptible to cleavage under certain conditions, particularly during workup.[1]

Q2: What is the most suitable reducing agent for this synthesis?

Sodium borohydride (NaBH₄) is the preferred reagent for reducing aldehydes and ketones due to its selectivity and milder nature compared to agents like lithium aluminum hydride (LiAlH₄).[2][3][4][5] LiAlH₄ is a much stronger reducing agent that can potentially cleave the benzisoxazole ring and is less safe to handle, reacting violently with protic solvents like water and alcohols.[3][4][5] NaBH₄ selectively reduces the ketone group while being compatible with alcoholic solvents, which are ideal for this reaction.[3][6][7]

Q3: Can the benzisoxazole ring open during the reaction?

Yes, the N-O bond in the isoxazole ring is its most vulnerable point and can be cleaved under certain reductive conditions, such as catalytic hydrogenation.[1] While NaBH₄ is a mild reagent, harsh workup conditions (e.g., strong acids or bases, high temperatures) could potentially lead to ring-opening.[1][8] Studies have shown that the isoxazole ring's stability is pH and temperature-dependent, with increased lability under basic conditions and at higher temperatures.[1][8]

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction's progress.[2][9] By spotting the reaction mixture alongside the starting material (ketone), you can observe the disappearance of the starting material spot and the appearance of a new, more polar product spot (the alcohol). This allows you to determine when the reaction is complete and avoid unnecessary side reactions from prolonged reaction times.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common issues encountered during the synthesis.

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Reducing Agent: Sodium borohydride has degraded due to improper storage or age.- Use a fresh, unopened container of NaBH₄. - Store NaBH₄ in a desiccator to protect it from moisture. - Perform a small-scale test reaction on a simple ketone like acetophenone to verify reagent activity.
2. Impure Starting Material: The starting ketone contains impurities that inhibit the reaction.- Purify the 1-(1,2-benzisoxazol-3-yl)ethanone by recrystallization. - Characterize the starting material using ¹H NMR and melting point analysis to confirm purity before starting the reaction.
3. Inappropriate Solvent: The solvent is not suitable for the reaction or contains water.- Use anhydrous methanol or ethanol as the solvent. While NaBH₄ is tolerant of protic solvents, excess water can consume the reagent.[6] - Ensure the starting ketone is fully dissolved before adding the reducing agent.
Multiple Spots on TLC (Byproducts) 1. Over-reduction or Side Reactions: Reaction temperature is too high, or the reaction was left for too long.- Control the temperature by performing the NaBH₄ addition at 0 °C using an ice bath.[10] - Add the NaBH₄ portion-wise over several minutes to manage the reaction rate and temperature.[5][10] - Monitor the reaction closely with TLC and quench it as soon as the starting material is consumed.[9]
2. Ring Cleavage: The benzisoxazole ring has opened due to harsh conditions.- Use a mild acid (e.g., saturated ammonium chloride solution) for quenching the reaction instead of strong acids like HCl.[10] - Maintain a low temperature during the workup procedure. - Avoid strongly basic conditions during extraction.
Difficult Product Isolation/Purification 1. Formation of Borate Salts: Boron-based byproducts are co-precipitating with the product.- After quenching, perform an aqueous workup to dissolve the inorganic borate salts.[10] - Extract the product into an organic solvent like ethyl acetate or dichloromethane. - Wash the combined organic layers with brine to remove residual water and water-soluble impurities.
2. Product is an Oil: The final product does not solidify.- Ensure all solvent has been removed under reduced pressure. - Purify the crude product using column chromatography on silica gel. - Attempt to crystallize the purified oil from a suitable solvent system (e.g., ethyl acetate/hexanes).

Optimized Experimental Protocol

This protocol is designed to maximize yield and purity based on established principles of ketone reduction.

Materials and Reagents:
  • 1-(1,2-benzisoxazol-3-yl)ethanone

  • Sodium borohydride (NaBH₄)

  • Anhydrous Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Procedure:
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-(1,2-benzisoxazol-3-yl)ethanone (1.0 eq). Dissolve the ketone in anhydrous methanol (approx. 10 mL per gram of ketone).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 eq) to the cooled solution in small portions over 15-20 minutes. Hydrogen gas will evolve, so ensure adequate ventilation.[10]

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed (as indicated by TLC), slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise while maintaining the temperature at 0 °C.

  • Workup:

    • Remove the flask from the ice bath and allow it to warm to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add deionized water and extract the product with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic extracts and wash them with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 1-(1,2-Benzisoxazol-3-yl)ethanol can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to obtain the pure product.

Visualization of Workflow and Reaction

To aid in understanding the experimental process, the following diagrams illustrate the workflow and the chemical transformation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Ketone in Anhydrous MeOH B Cool to 0 °C in Ice Bath A->B C Portion-wise Addition of NaBH4 B->C D Monitor by TLC C->D E Quench with sat. aq. NH4Cl D->E F Aqueous Workup & Extraction E->F G Dry and Concentrate F->G H Purify by Recrystallization or Chromatography G->H

Sources

Technical Support Center: Identification and Minimization of Byproducts in 1,2-Benzisoxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-benzisoxazoles. As a versatile scaffold in medicinal chemistry, the efficient synthesis of 1,2-benzisoxazoles is crucial.[1] However, the formation of byproducts can significantly impact yield, purity, and overall process efficiency. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you identify and minimize common byproducts encountered during the synthesis of 1,2-benzisoxazoles.

I. Overview of 1,2-Benzisoxazole Synthesis and Common Byproduct Formation

The synthesis of 1,2-benzisoxazoles typically involves the cyclization of an ortho-substituted aromatic precursor. The two most common strategies involve either C-O bond formation from an o-substituted aryl oxime or N-O bond formation from an o-hydroxyaryl oxime or imine. Byproduct formation is often linked to the specific synthetic route, reaction conditions, and the nature of the starting materials.

A prevalent and elegant method for synthesizing 1,2-benzisoxazole derivatives is the base-catalyzed cyclization of o-hydroxy ketoximes.[1] This approach involves the intramolecular attack of the phenoxide ion on the nitrogen atom of the oxime.[1] However, side reactions can occur, leading to impurities that complicate purification and reduce yields.

One of the significant challenges is the potential for a competitive Beckmann rearrangement, which leads to the formation of benzo[d]oxazole isomers as byproducts. The success of the desired cyclization is also highly dependent on the configuration of the oxime; E-oximes generally provide better yields of 1,2-benzisoxazoles, while Z-isomers can lead to a mixture of products.[2]

dot graph "Byproduct_Formation_Pathways" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Figure 1. Simplified schematic of desired 1,2-benzisoxazole formation and common byproduct pathways.

II. Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1,2-benzisoxazoles in a question-and-answer format.

Q1: My reaction is producing a significant amount of an isomeric byproduct. How can I identify it and favor the formation of the desired 1,2-benzisoxazole?

A1: The most common isomeric byproduct in 1,2-benzisoxazole synthesis is the corresponding benzo[d]oxazole, which arises from a competitive Beckmann rearrangement.

Identification:

  • NMR Spectroscopy: The proton and carbon NMR spectra of 1,2-benzisoxazoles and benzo[d]oxazoles will show distinct chemical shifts. Pay close attention to the signals of the aromatic protons and the quaternary carbon of the heterocyclic ring.

  • Mass Spectrometry: While both isomers will have the same molecular weight, their fragmentation patterns may differ, aiding in identification.

  • Melting Point: If the byproduct can be isolated, a mixed melting point determination with an authentic sample of the expected benzo[d]oxazole will be depressed.

Minimization Strategies:

  • Control of Oxime Geometry: The formation of 1,2-benzisoxazole is favored from the E-oxime, while the Z-isomer is more prone to Beckmann rearrangement.[2] Ensure your oximation conditions favor the formation of the E-isomer.

  • Choice of Reaction Conditions:

    • Base: The type of base used can influence the reaction pathway. For the cyclization of O-acylated oximes, aqueous sodium carbonate has been observed to favor the formation of benzoxazoles from the E-oxime.[2] Experiment with different bases such as potassium hydroxide in dimethylformamide or potassium methoxide.[2]

    • Solvent: The choice of solvent can impact the reaction. Aprotic polar solvents like DMF are often employed.

  • Divergent Synthesis Approach: In some cases, a common intermediate can be directed towards either the 1,2-benzisoxazole or the benzoxazole. For example, from an ortho-hydroxyaryl N-H ketimine, a common N-Cl imine intermediate can be formed. Under anhydrous conditions, N-O bond formation leads to the 1,2-benzisoxazole, whereas treatment with NaOCl can induce a Beckmann-type rearrangement to yield the benzoxazole.[3]

Q2: My reaction yield is low, and I observe multiple spots on my TLC plate, suggesting decomposition. What are the likely causes and how can I mitigate them?

A2: Low yields and decomposition are often due to harsh reaction conditions or the instability of starting materials or products.[4][5]

Potential Causes and Solutions:

  • Purity of Starting Materials: Impurities in the starting o-hydroxyaryl ketone or hydroxylamine can lead to side reactions.[4][5] It is recommended to use high-purity reagents, and purification of starting materials by recrystallization or distillation may be necessary.[4][5]

  • Reaction Temperature: Excessively high temperatures can lead to the decomposition of the starting materials or the 1,2-benzisoxazole product.[5] It is advisable to incrementally increase the temperature while monitoring the reaction's progress.[4] Some modern methods, such as microwave-assisted synthesis, can significantly reduce reaction times and minimize thermal degradation.[6][7]

  • Reaction Time: Prolonged reaction times can increase the likelihood of byproduct formation and decomposition.[8] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[8]

  • Atmosphere: Some reagents and intermediates can be sensitive to air and moisture. Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can prevent oxidative degradation.[4][5]

Parameter Potential Issue Recommended Action
Temperature Too high, causing decomposition.Optimize temperature; consider microwave-assisted synthesis.[6][7]
Reaction Time Too long, leading to side reactions.Monitor reaction progress closely with TLC or LC-MS.[8]
Reagent Purity Impurities causing side reactions.Use high-purity reagents; purify if necessary.[4][5]
Atmosphere Air/moisture sensitivity.Conduct the reaction under an inert atmosphere (N₂ or Ar).[4][5]
Q3: I am attempting a one-pot synthesis and the final product is difficult to purify. What are the potential byproducts in such a procedure?

A3: One-pot syntheses can be highly efficient but can also lead to a complex mixture of products if not properly optimized. A notable one-pot procedure involves the treatment of a 2-halo- or 2-nitrobenzonitrile with N-hydroxyacetamide in the presence of a base.[2]

Potential Byproducts and Minimization:

  • Incomplete Cyclization: The intermediate formed after the displacement of the 2-substituent may not fully cyclize, remaining as an impurity.

  • Side Reactions of the Nitrile Group: The nitrile group can undergo undesired reactions under the basic conditions.

  • Deacetylation Products: The final step involves deacetylation, which might be incomplete.

Troubleshooting:

  • Base Stoichiometry: The amount of base is critical. Insufficient base may lead to incomplete reaction, while excess base can promote side reactions.

  • Temperature Control: Carefully control the reaction temperature to ensure each step proceeds cleanly.

  • Work-up Procedure: A thorough work-up is essential to remove unreacted starting materials and intermediates.

dot graph "One_Pot_Synthesis_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Figure 2. Workflow for one-pot synthesis with potential byproduct formation points.

III. Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Substituted 1,2-Benzisoxazoles from o-Hydroxy Ketoximes

This protocol is a generalized procedure and may require optimization for specific substrates.

Step 1: Oximation of o-Hydroxy Ketone

  • Dissolve the substituted o-hydroxy acetophenone, propiophenone, or benzophenone in ethanol.

  • Add hydroxylamine hydrochloride and an equivalent amount of a base (e.g., sodium hydroxide or pyridine).

  • Reflux the mixture for a specified time, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into cold water.

  • Collect the precipitated o-hydroxy ketoxime by filtration, wash with water, and dry.

Step 2: Cyclization to 1,2-Benzisoxazole

Method A: Using Acetic Anhydride and Pyridine[1]

  • Treat the o-hydroxy ketoxime with an equimolar amount of acetic anhydride in acetic acid to form the o-hydroxyketoxime acetate.

  • Subject the resulting acetate to cyclization in the presence of dry pyridine by refluxing for 3-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and perform an appropriate work-up (e.g., extraction with an organic solvent).

  • Purify the crude product by column chromatography or recrystallization.

Method B: Microwave-Assisted Synthesis in an Ionic Liquid[6][7]

  • In a microwave-safe vessel, combine the o-hydroxyaryl ketoxime, a catalytic amount of a basic ionic liquid (e.g., 1-butyl-3-methylimidazolium hydroxide, [bmim]OH), and acetic anhydride.[6]

  • Irradiate the mixture in a microwave reactor for 30-60 seconds.[6][7]

  • Monitor the reaction progress by TLC.

  • After completion, perform a simple work-up, which may involve extraction and removal of the ionic liquid.

  • Purify the product as needed. This method often results in excellent yields and short reaction times.[6][7]

IV. References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis.

  • Microwave-assisted synthesis of 1,2-benzisoxazole derivatives in ionic liquid. (2009). ACG Publications.

  • Product Class 10: 1,2-Benzisoxazoles and Related Compounds. (n.d.). Science of Synthesis.

  • Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. (n.d.).

  • Shastri, L. A. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences.

  • Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation. (2015). PubMed.

  • Scheme for the synthesis of 1, 2-benzisoxazole derivatives. (n.d.). ResearchGate.

  • Shelke, S. B., et al. (2025). Microwave-assisted synthesis of 1,2-benzisoxazole derivatives in ionic liquid.

  • BenchChem. (n.d.). Minimizing byproduct formation in Robinson-Gabriel oxazole synthesis.

  • Organic Chemistry Portal. (n.d.). Benzisoxazole synthesis.

  • Synthesis and Biological activities of 1,2-Benzisoxazoles and their N- Glucosides. (n.d.). ISCA.

Sources

Long-term stability of 1-(1,2-Benzisoxazol-3-yl)ethanol in various solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center

Guide: Long-Term Stability of 1-(1,2-Benzisoxazol-3-yl)ethanol

Introduction

1-(1,2-Benzisoxazol-3-yl)ethanol is a key chemical intermediate whose structural integrity is paramount for the success of downstream applications in research and drug development. The benzisoxazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a range of biologically active compounds.[1] However, the stability of this specific molecule, particularly the ethanol side chain and the isoxazole ring, can be compromised by environmental factors such as solvent choice, pH, light, and temperature.

This technical guide serves as a centralized resource for researchers and scientists encountering stability issues with 1-(1,2-Benzisoxazol-3-yl)ethanol. It provides troubleshooting FAQs based on common laboratory observations, detailed protocols for conducting rigorous stability assessments, and insights into potential degradation pathways. Our goal is to empower users to generate reliable and reproducible data by ensuring the stability and purity of their starting material.

Section 1: Troubleshooting Guide & FAQs

This section addresses the most common questions and issues encountered during the handling and storage of 1-(1,2-Benzisoxazol-3-yl)ethanol.

Q1: My stock solution of 1-(1,2-Benzisoxazol-3-yl)ethanol, stored in methanol, is showing new impurity peaks on my HPLC analysis after just a few days. What is happening?

A: This is a frequently observed issue. The degradation is likely due to a combination of factors, with the solvent playing a central role.

  • Solvent-Mediated Degradation: Protic solvents like methanol and ethanol can participate in degradation reactions. While 1-(1,2-Benzisoxazol-3-yl)ethanol is an alcohol itself, the solvent can still influence its stability. For some sensitive molecules, alcohols are not the preferred solvent for long-term storage.[2]

  • Hydrolytic Instability of the Benzisoxazole Ring: The benzisoxazole ring can be susceptible to hydrolysis, particularly under acidic or basic conditions.[3][4][5] Commercial grades of methanol can be slightly acidic. This can catalyze the opening of the isoxazole ring, leading to the formation of a 2-hydroxy-phenone derivative.

  • Oxidation: The secondary alcohol group on the ethanol side chain is susceptible to oxidation, forming the corresponding ketone, 1-(1,2-benzisoxazol-3-yl)ethan-1-one. This can be accelerated by dissolved oxygen in the solvent or exposure to light.

Recommendation: For long-term storage, switch to an aprotic solvent such as anhydrous acetonitrile (ACN) or dimethyl sulfoxide (DMSO) and store protected from light at -20°C or below.[2] Always use high-purity, anhydrous grade solvents to minimize water content.[6]

Q2: Which solvents are best for preparing and storing solutions of 1-(1,2-Benzisoxazol-3-yl)ethanol?

A: The choice of solvent is critical for maintaining the compound's integrity. The primary goal is to use a solvent that is inert and minimizes degradation pathways.

Solvent ClassRecommended SolventsRationale & Considerations
Aprotic Polar (Preferred) Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)These solvents do not have acidic protons and are less likely to participate in hydrolysis.[2] They are excellent for dissolving a wide range of organic molecules. Always use anhydrous grades for critical long-term storage.
Aprotic Non-Polar Dichloromethane (DCM), Ethyl AcetateSuitable for short-term use or specific reactions. However, their higher volatility can lead to concentration changes over time. Residual acidity in DCM can also be a concern.
Protic (Use with Caution) Methanol, Ethanol, IsopropanolWhile often used for initial dissolution due to good solvating power, they are not ideal for long-term storage due to the risk of solvolysis and their ability to facilitate acid/base-catalyzed degradation.[2] If used, solutions should be prepared fresh.
Aqueous/Buffered Not Recommended for StockThe compound's stability is highly pH-dependent.[3][4] Aqueous solutions should only be prepared immediately before use for specific assays, and the pH should be carefully controlled, ideally near neutral.

Q3: How do pH and temperature affect the stability of the benzisoxazole ring?

A: Both pH and temperature are critical stress factors. The stability of isoxazole-containing compounds is often highly pH-sensitive.

  • Acidic Conditions (pH < 5): In acidic environments, the benzisoxazole ring is prone to hydrolysis. Studies on similar structures have shown that acidic conditions can cleave ether or ester linkages attached to the benzisoxazole system.[3][5]

  • Basic Conditions (pH > 9): Alkaline conditions can also promote degradation, often through base-catalyzed ring opening.[4] This can lead to the formation of different degradation products than those seen under acidic stress.

  • Temperature: Increased temperature accelerates all chemical degradation pathways, including hydrolysis and oxidation, as described by the Arrhenius equation.[7] A stability study on the related compound leflunomide showed that its decomposition was considerably faster at 37°C than at 25°C in basic buffer.[4]

Q4: I need to perform a forced degradation study on this compound. What conditions should I use?

A: Forced degradation, or stress testing, is essential to understand degradation pathways and to develop stability-indicating analytical methods.[8][9][10] The conditions should be aggressive enough to cause partial degradation (typically 5-20%) to ensure that potential degradants are formed at detectable levels.

Stress ConditionRecommended ProtocolCausality / Expected Outcome
Acid Hydrolysis 0.1 M HCl at 60°C for 2-8 hours.Aims to induce acid-catalyzed hydrolysis, primarily targeting the benzisoxazole ring.[3][11]
Base Hydrolysis 0.1 M NaOH at 60°C for 1-4 hours.Aims to induce base-catalyzed hydrolysis and ring opening. Benzisoxazoles may degrade more readily in alkaline environments.[4][11]
Oxidation 3% H₂O₂ at room temperature for 24 hours.Targets the secondary alcohol for oxidation to a ketone and potentially the benzisoxazole ring itself.[10]
Thermal Stress Solid compound at 80°C for 48 hours.Evaluates the intrinsic thermal stability of the molecule in the absence of solvent effects.
Photostability Expose solution (e.g., in ACN:water) and solid material to light providing ≥ 1.2 million lux hours and ≥ 200 watt hours/m² of near UV energy. Include a dark control.Assesses degradation from light energy, which can catalyze oxidation or rearrangement reactions.[12][13][14]

Section 2: Experimental Protocols

These protocols provide a framework for conducting your own stability assessments.

Protocol 2.1: Workflow for a Comprehensive Stability Study

This workflow outlines the systematic approach to evaluating the stability of 1-(1,2-Benzisoxazol-3-yl)ethanol.

G cluster_prep Phase 1: Preparation cluster_storage Phase 2: Storage Conditions cluster_analysis Phase 3: Analysis prep Prepare Stock Solutions (ACN, MeOH, DMSO) at 1 mg/mL char Characterize T0 Sample (HPLC Purity, Appearance) prep->char s1 Condition 1: -20°C, Protected from Light char->s1 s2 Condition 2: 2-8°C, Protected from Light char->s2 s3 Condition 3: 25°C/60% RH, Light & Dark char->s3 t1 Timepoint 1: 7 Days s1->t1 s2->t1 s3->t1 analysis Analyze Samples by HPLC-UV/MS (Assay, Purity, Degradants) t1->analysis t2 Timepoint 2: 1 Month t2->analysis t3 Timepoint 3: 3 Months t3->analysis report Compile Stability Report (Summarize Data, Identify Trends) analysis->report

Caption: Workflow for a multi-condition stability study.

Protocol 2.2: Step-by-Step Forced Degradation
  • Preparation: Prepare a 1 mg/mL solution of 1-(1,2-Benzisoxazol-3-yl)ethanol in acetonitrile:water (50:50).

  • Stress Conditions:

    • Control: Store one aliquot at 5°C protected from light.

    • Acid: Add an equal volume of 0.2 M HCl (final concentration 0.1 M HCl). Incubate at 60°C.

    • Base: Add an equal volume of 0.2 M NaOH (final concentration 0.1 M NaOH). Incubate at 60°C.

    • Oxidation: Add an equal volume of 6% H₂O₂ (final concentration 3% H₂O₂). Store at room temperature, protected from light.

  • Time Points: Withdraw samples at 0, 2, 4, 8, and 24 hours.

  • Quenching:

    • For acid samples, neutralize with an equivalent amount of NaOH.

    • For base samples, neutralize with an equivalent amount of HCl.

    • For oxidative samples, no quenching is typically needed if analyzed promptly.

  • Analysis: Dilute all samples to a suitable concentration with mobile phase and analyze immediately by a stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile gradient and UV detection at an appropriate wavelength).

Section 3: Potential Degradation Pathways

Understanding the likely degradation products is key to developing effective analytical methods and interpreting stability data.

DegradationPathways cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic Pathway Parent 1-(1,2-Benzisoxazol-3-yl)ethanol (Parent Compound) Ketone 1-(1,2-Benzisoxazol-3-yl)ethan-1-one (Ketone Impurity) Parent->Ketone [O] (e.g., H₂O₂, light, air) RingOpened 1-(2-Hydroxyphenyl)-ethanone O-acetyloxime (Ring-Opened Product) Parent->RingOpened H₂O (Acid or Base Catalyzed)

Caption: Potential degradation pathways for the parent compound.

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2020). Pharmaceutical Technology.
  • Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. (n.d.). USDA ARS.
  • Forced Degradation Studies. (2016). SciSpace.
  • pH and temperature stability of the isoxazole ring in leflunomide. (n.d.). ResearchGate. Available at: [Link]

  • Results of forced degradation studies. (n.d.). ResearchGate. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2026). BioPharm International.
  • Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. (2000). PubMed. Available at: [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. (n.d.). PMC. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). PharmaTech. Available at: [Link]

  • Influence of PH On The Stability of Pharmaceutical. (n.d.). Scribd. Available at: [Link]

  • Which organic solvent can dissolve 1-(1H-benzimidazol-2-yl)ethan-1-ol compound?. (2017). ResearchGate. Available at: [Link]

  • Synthesis and biological screening of some novel 2-(2-benzisoxazol-3-yl) ethyl)-1H- benzimidazoles. (n.d.). Indian Journal of Chemistry. Available at: [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. Available at: [Link]

  • Photostability testing theory and practice. (2021). Q1 Scientific. Available at: [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products. (1998). European Medicines Agency. Available at: [Link]

Sources

Key considerations for the scale-up synthesis of 1-(1,2-Benzisoxazol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Senior Scientist

Welcome to the technical support center for the synthesis of 1-(1,2-Benzisoxazol-3-yl)ethanol. This guide is designed for researchers, process chemists, and drug development professionals engaged in scaling this synthesis from the bench to pilot plant or manufacturing scale. 1-(1,2-Benzisoxazol-3-yl)ethanol is a valuable building block and key intermediate in the synthesis of various pharmaceutically active compounds.[1][2] The benzisoxazole scaffold is a privileged structure in medicinal chemistry, appearing in drugs for a range of conditions including epilepsy (e.g., Zonisamide) and psychosis (e.g., Risperidone).[3][4]

Scaling up any chemical synthesis introduces challenges not always apparent at the laboratory scale, such as heat and mass transfer limitations, reagent addition control, and impurity profiling.[5] This document provides a framework for anticipating and resolving these issues through a series of frequently asked questions and detailed troubleshooting guides, grounded in established chemical principles and process safety.

Core Synthetic Strategy: A Scalable Overview

The most robust and frequently cited pathway for producing benzisoxazole derivatives at scale begins with readily available commodity chemicals.[6][7][8] A common route to the precursor, 1,2-benzisoxazole-3-acetic acid (BOA), involves the reaction of 4-hydroxycoumarin with hydroxylamine.[6][9][10] From BOA, a multi-step synthesis can be devised to yield the target alcohol. The logical flow is designed to use manageable and scalable chemical transformations.

G cluster_0 Step 1: Benzisoxazole Ring Formation cluster_1 Step 2: Ketone Formation cluster_2 Step 3: Reduction to Target Alcohol A 4-Hydroxycoumarin B 1,2-Benzisoxazole-3-acetic acid (BOA) A->B Hydroxylamine, Base (e.g., Triethylamine) Alcoholic Solvent C 1-(1,2-Benzisoxazol-3-yl)ethanone B->C 1. Activation (e.g., SOCl₂) 2. Organometallic Addition (e.g., MeMgBr or MeLi) D 1-(1,2-Benzisoxazol-3-yl)ethanol C->D Reducing Agent (e.g., NaBH₄) Methanol/Ethanol

Caption: A typical three-step synthetic workflow for the scale-up production of 1-(1,2-Benzisoxazol-3-yl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and cost-effective starting material for the large-scale synthesis of the 1,2-benzisoxazole core?

For industrial-scale production, the preferred route to the key intermediate, 1,2-benzisoxazole-3-acetic acid (BOA), starts from 4-hydroxy-coumarin.[6][8] This precursor is commercially available and relatively inexpensive. The reaction involves a ring-opening and recyclization sequence with hydroxylamine in the presence of a base.[9][10] Alternative methods, such as the cyclization of o-hydroxy ketoximes, are also effective but may require more complex starting materials.[3]

Q2: What are the most critical process parameters (CPPs) to monitor during the scale-up?

Across the entire process, the following CPPs are crucial:

  • Temperature Control: Exothermic events, particularly during the formation of BOA, the activation of the carboxylic acid, and the final reduction, must be managed. Poor temperature control can lead to side-product formation and, in the worst case, thermal runaway.

  • Reagent Addition Rate: The controlled addition of reactive reagents like thionyl chloride or organometallics is vital. On a large scale, this directly impacts reaction selectivity and safety. Sub-surface addition is often preferred to prevent localized high concentrations.

  • Mixing Efficiency: As vessel size increases, maintaining homogenous mixing becomes more challenging.[5] Inadequate mixing can lead to localized "hot spots," incomplete reactions, and inconsistent product quality. The choice of impeller type and agitation speed should be carefully considered and modeled.

  • pH Control: During workup and isolation steps, precise pH control is essential for ensuring the product is in the desired form (free base or salt) to maximize yield and purity during extraction and crystallization.

Q3: What are the primary safety hazards associated with this synthesis?

  • Reagent Toxicity and Reactivity: Several reagents require careful handling.

    • Hydroxylamine: Can be explosive, particularly as a concentrated solution or solid. It is typically handled as a salt (e.g., hydroxylamine hydrochloride).

    • Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water, releasing toxic HCl and SO₂ gas.

    • Organometallics (e.g., Grignard reagents): Pyrophoric and react violently with water and protic solvents.

    • Reducing Agents (e.g., NaBH₄, LiAlH₄): React with water to produce flammable hydrogen gas. LiAlH₄ is significantly more reactive and pyrophoric.

  • Solvent Hazards: The use of flammable solvents like THF, diethyl ether, or ethanol requires appropriate grounding, inert atmosphere (e.g., nitrogen), and explosion-proof equipment.[11]

  • Product Handling: Benzisoxazole derivatives may cause skin, eye, and respiratory irritation.[12] Appropriate Personal Protective Equipment (PPE), such as gloves, safety glasses, and lab coats, is mandatory.[12][13]

Q4: How can the overall process yield be maximized?

Yield optimization is a multi-faceted task:

  • Minimize Side Reactions: Preventing the formation of by-products, such as oximes during BOA synthesis, is crucial.[6] This is often achieved by careful control of stoichiometry and temperature.

  • Optimize Isolation: Developing a robust crystallization procedure for the final product and key intermediates is essential. This includes selecting an appropriate solvent system, cooling profile, and seeding strategy to ensure high recovery of pure material.

  • Telescoping Reactions: Where possible, consider "telescoping" steps (i.e., proceeding to the next step without isolating the intermediate). This can reduce handling losses but requires a very clean reaction with minimal interfering by-products.

Q5: What analytical techniques are recommended for in-process controls (IPCs)?

  • HPLC (High-Performance Liquid Chromatography): The workhorse for monitoring reaction progress, identifying impurities, and determining product purity. A robust gradient method should be developed early.

  • GC (Gas Chromatography): Useful for monitoring residual solvents in the final product and for starting materials that are volatile.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Essential for structural confirmation of intermediates and the final product, although less common for real-time IPCs in a manufacturing environment.

  • FTIR (Fourier-Transform Infrared Spectroscopy): Can be a quick and effective way to monitor the disappearance of a starting material and the appearance of a product by tracking key functional groups (e.g., disappearance of a C=O stretch from a ketone during reduction).

Troubleshooting Guide: From Synthesis to Purification

This section addresses specific problems that may arise during the scale-up process, organized by synthetic stage.

Stage 1: Synthesis of 1,2-Benzisoxazole-3-acetic acid (BOA)
  • Problem: Low yield or incomplete conversion of 4-hydroxycoumarin.

    • Potential Cause: Insufficient base strength or incorrect stoichiometry. The mechanism requires a basic environment to facilitate the ring-opening of the coumarin.[9][10]

    • Troubleshooting & Rationale:

      • Base Selection: While carbonate salts can be used, organic bases like triethylamine or diethylamine are often more effective in organic solvents, ensuring a homogenous reaction mixture.[9]

      • Stoichiometry Check: Ensure at least one equivalent of both hydroxylamine and the base are used relative to the 4-hydroxycoumarin. A slight excess of hydroxylamine may be beneficial.

      • Solvent Choice: The reaction is commonly run in a lower alcohol like ethanol or methanol, which helps to solubilize the reactants.[9] The reaction can be run from room temperature up to the boiling point of the chosen solvent.[6]

  • Problem: Significant formation of oxime side-products.

    • Potential Cause: This is a known issue that can complicate purification and reduce the yield of the desired BOA.[6] It arises from alternative reaction pathways of the intermediates.

    • Troubleshooting & Rationale:

      • Reaction Conditions: A patented process suggests that using an alcoholic solvent and a specific base can significantly increase the yield of BOA and prevent the formation of oxime side-products.[6]

      • Workup Procedure: A carefully controlled acidic workup can help to separate the desired carboxylic acid (BOA) from neutral or basic impurities.

Stage 2: Synthesis of 1-(1,2-Benzisoxazol-3-yl)ethanone
  • Problem: Low conversion of BOA to the ketone intermediate.

    • Potential Cause: Inefficient activation of the carboxylic acid or insufficient reactivity of the organometallic reagent.

    • Troubleshooting & Rationale:

      • Acid Activation: Conversion of BOA to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride is a standard and effective method. This creates a highly reactive electrophile. Ensure the reaction is driven to completion (monitor by FTIR for disappearance of the broad O-H stretch).

      • Temperature of Addition: The addition of the organometallic reagent (e.g., methylmagnesium bromide) to the activated acid derivative is highly exothermic. Perform the addition at low temperatures (e.g., -20 °C to 0 °C) to prevent side reactions and over-addition.

  • Problem: Formation of a tertiary alcohol by-product.

    • Potential Cause: The initially formed ketone is reactive and can be attacked by a second equivalent of the organometallic reagent.

    • Troubleshooting & Rationale:

      • Slow Addition: Add the organometallic reagent slowly and with efficient cooling to maintain a low temperature. This allows the first addition to complete before a significant concentration of the reagent builds up, minimizing the chance of a second addition.

      • Inverse Addition: Consider adding the activated acid chloride solution to the organometallic reagent (inverse addition). This keeps the concentration of the more reactive species low.

      • Use a Weinreb Amide: For maximum control, convert the BOA to its N,O-dimethylhydroxylamide (Weinreb amide). This intermediate forms a stable chelated intermediate upon addition of the organometallic reagent, which collapses to the ketone only upon acidic workup, effectively preventing over-addition.

Stage 3: Reduction to 1-(1,2-Benzisoxazol-3-yl)ethanol
  • Problem: Incomplete reduction of the ketone.

    • Potential Cause: Insufficient reducing agent, poor reagent quality, or inadequate reaction time/temperature.

    • Troubleshooting & Rationale:

      • Reagent Stoichiometry: While sodium borohydride (NaBH₄) is often sufficient and safer for scaling, ensure at least 0.5 to 1.0 equivalents are used. LiAlH₄ is more powerful but presents greater handling risks.

      • Solvent: NaBH₄ reductions are typically run in alcoholic solvents like methanol or ethanol at 0 °C to room temperature.

      • Monitor Progress: Use TLC or HPLC to monitor the disappearance of the ketone starting material before quenching the reaction.

  • Problem: Difficulties with aqueous workup and product isolation.

    • Potential Cause: Formation of emulsions or poor partitioning of the alcohol product into the organic layer.

    • Troubleshooting & Rationale:

      • Quenching: Quench the reaction slowly with a dilute acid (e.g., 1M HCl) at low temperature to neutralize excess reducing agent and any alkoxide salts.

      • Extraction Solvent: Use a suitable organic solvent like ethyl acetate or dichloromethane for extraction. If emulsions form, adding brine (saturated NaCl solution) can help to break them.

      • Purification: The crude alcohol can often be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary, though chromatography is less desirable at a very large scale.[14]

Data Summary Tables

Table 1: Comparison of Reducing Agents for Ketone Reduction

ReagentTypical SolventRelative ReactivitySafety ConsiderationsCost
Sodium Borohydride (NaBH₄) Methanol, EthanolModerateReacts with water to produce H₂. Relatively safe to handle.Low
Lithium Aluminum Hydride (LiAlH₄) THF, Diethyl EtherVery HighPyrophoric. Reacts violently with water and protic solvents. Requires strict inert atmosphere.Moderate
Catalytic Hydrogenation Ethanol, MethanolSubstrate DependentRequires specialized high-pressure equipment. Flammable H₂ gas.High (Catalyst)

Detailed Protocol: Reference Synthesis

This protocol is a representative procedure for laboratory-scale synthesis and should be adapted and optimized for scale-up with appropriate process safety reviews.

Step 1: Synthesis of 1,2-Benzisoxazole-3-acetic acid (BOA) [6][9]

  • To a stirred solution of 4-hydroxycoumarin (1.0 eq) in ethanol, add triethylamine (1.1 eq).

  • Add hydroxylamine hydrochloride (1.1 eq) portion-wise, maintaining the temperature below 30 °C.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring by HPLC for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in water and acidify with 2M HCl to pH ~2.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield BOA.

Step 2: Synthesis of 1-(1,2-Benzisoxazol-3-yl)ethanone

  • Suspend BOA (1.0 eq) in dichloromethane containing a catalytic amount of DMF.

  • Add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 2-3 hours until gas evolution ceases.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Dissolve the acid chloride in anhydrous THF and cool to -10 °C under a nitrogen atmosphere.

  • Add methylmagnesium bromide (1.1 eq, 3.0 M solution in ether) dropwise, maintaining the temperature below 0 °C.

  • Stir for 1 hour at 0 °C, then quench by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude ketone.

Step 3: Synthesis of 1-(1,2-Benzisoxazol-3-yl)ethanol

  • Dissolve the crude ketone (1.0 eq) in methanol and cool the solution to 0 °C.

  • Add sodium borohydride (0.75 eq) portion-wise, keeping the temperature below 10 °C.

  • Stir the reaction for 1-2 hours at room temperature, monitoring by TLC or HPLC.

  • Carefully add acetone to quench any remaining NaBH₄.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by crystallization or column chromatography to obtain the final alcohol.

Logical Relationships in Troubleshooting

G P1 Problem: Low Yield / Purity C1 Cause: Side Reactions P1->C1 C2 Cause: Incomplete Conversion P1->C2 C3 Cause: Poor Isolation P1->C3 S1 Solution: Optimize Temperature C1->S1 S2 Solution: Control Addition Rate C1->S2 C2->S1 S3 Solution: Adjust Stoichiometry C2->S3 S4 Solution: Improve Workup pH C3->S4 S5 Solution: Develop Crystallization C3->S5

Caption: Interrelationship between a common problem (low yield) and its potential causes and solutions during scale-up.

References

  • Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (2015). Chem Sci Trans.[Link]

  • US6677458B2 - Process for the preparation of 1,2-benzisoxazole-3-acetic acid. (2004).
  • On 1,2-benzisoxazole-3-acetic acid. (n.d.). Academia.edu. [Link]

  • CA2440030A1 - Process for the preparation of 1,2-benzisoxazole-3-acetic acid. (2003).
  • WO2002070495A1 - Process for the preparation of 1,2-benzisoxazole-3-acetic acid. (2002).
  • 2,1-BENZISOXAZOLE. (2010). Georganics. [Link]

  • Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. (2010). PMC. [Link]

  • US7291742B2 - Process for the preparation of benzo [d] isoxazol-3-yl-methanesulfonic acid and the intermediates thereof. (2007).
  • WO2003020708A1 - Zonisamide intermediate and synthesis. (2003).
  • US6841683B2 - Sulfonation method for zonisamide intermediate in zonisamide synthesis and their novel crystal forms. (2005).
  • Overcoming Challenges in Scale-Up Production. (2025). World Pharma Today. [Link]

  • Zonisamide, E-2090, CI-912, AD-810, Zonegran, Excegran. (n.d.). Drug Synthesis Database. [Link]

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (2014). PMC. [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. (2020). PMC. [Link]

  • Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. (2018). Arkivoc. [Link]

  • Product Class 10: 1,2-Benzisoxazoles and Related Compounds. (n.d.). Science of Synthesis. [Link]

  • EP0196132B1 - 1,2-benzisoxazol-3-yl and 1,2-benzisothiazol-3-yl derivatives. (1990).
  • Synthesis and biological screening of some novel 2-(2-benzisoxazol-3-yl) ethyl)-1H- benzimidazoles. (2009). Indian Journal of Chemistry. [Link]

  • Environmentally benign synthesis of isoxazolone derivatives using lemon juice under ultrasonic conditions. (2022). Arkivoc. [Link]

  • Synthesis of 1,2-Benzisoxazoles via a 1,3-Dipolar Cycloaddition. (2014). Request PDF. [Link]

  • Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. (1986). PubMed. [Link]

  • Microwave-assisted synthesis of 1,2-benzisoxazole derivatives in ionic liquid. (2012). PDF. [Link]

  • (±)-1-(1H-Benzimidazol-2-yl)ethanol. (2010). PMC. [Link]

  • A novel scheme for ethanol purification by extractive distillation with low energy consumption. (2024). Chemical Engineering Research and Design. [Link]

  • A sustainable strategy for the straightforward preparation of 2H-azirines and highly functionalized NH-aziridines from vinyl azides using a single solvent flow-batch approach. (2021). Beilstein Journals. [Link]

  • Synthesis of 1,2-Benzisoxazoles by 1,3-Dipolar Cycloaddition. (2014). Request PDF. [Link]

  • 3-[(1H-Benzo[d][3][9][15]triazol-1-yl)oxy]propyl 9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)icosahydro-3aH-cyclopenta[a]chrysene-3a-carboxylate. (2022). MDPI. [Link]

  • Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsyc... (n.d.). ChEMBL. [Link]

  • Preparation method of 1-isopropenyl-2-benzimidazolone. (2012).

Sources

How to prevent the isomerization of 1,2-benzisoxazole to 2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with 1,2-benzisoxazole scaffolds. It addresses the inherent instability of the isoxazole ring and provides actionable protocols to prevent its isomerization into 2-hydroxybenzonitrile (salicylonitrile).

Core Mechanism: The "Why" and "How"

The isomerization of 1,2-benzisoxazole to 2-hydroxybenzonitrile is not a random degradation; it is a specific, base-catalyzed ring-opening reaction known as the Kemp Elimination .

Understanding this mechanism is the only way to effectively prevent it. The reaction is driven by the abstraction of the proton at the C3 position . Once this proton is removed by a base, the electron density shifts, cleaving the weak N–O bond and rapidly forming the thermodynamically stable phenolate anion.

Mechanistic Pathway (Kemp Elimination)[1]

KempElimination Substrate 1,2-Benzisoxazole (C3-H acidic) TS Transition State (Base abstracts H3) Substrate->TS + Base (B:) Intermediate 2-Cyanophenolate (Ring Open Anion) TS->Intermediate N-O Cleavage Product 2-Hydroxybenzonitrile (Thermodynamic Product) Intermediate->Product + H+ (Workup)

Figure 1: The Kemp Elimination pathway.[1][2] The vulnerability lies at the C3 proton. Base removal triggers immediate N-O bond scission.

Troubleshooting Guide (Q&A)

Scenario A: Reaction Monitoring & Color Changes

Q: My reaction mixture turned from colorless to bright yellow/orange upon adding a weak base (e.g., Et3N). Is this normal? A: This is a critical warning sign. The yellow/orange color typically indicates the formation of the 2-cyanophenolate anion .

  • Diagnosis: You have triggered the Kemp elimination. The phenolate anion is highly conjugated and colored, unlike the neutral benzisoxazole.

  • Immediate Action: Neutralize the solution immediately with dilute acid (e.g., 1M HCl) or a buffer (pH 5-6) to stop further ring opening, although the damage to the opened fraction is irreversible.

  • Prevention: Avoid even mild organic bases if the C3 position is unsubstituted. Switch to non-nucleophilic bases or maintain acidic conditions.

Q: I see a new peak in my HPLC trace that is more polar than my starting material. What is it? A: It is likely 2-hydroxybenzonitrile.

  • Causality: The phenolic hydroxyl group makes the isomer significantly more polar than the parent benzisoxazole.

  • Confirmation: Check the UV spectrum. The isomer will show a bathochromic shift (red shift) under basic conditions due to phenolate formation, whereas the intact benzisoxazole ring does not ionize in the same range.

Scenario B: Synthetic Strategy

Q: I need to perform a substitution reaction on the benzene ring. Can I use standard basic conditions (NaH, K2CO3)? A: Absolutely not for unsubstituted 1,2-benzisoxazole.

  • Reasoning: The pKa of the C3 proton is relatively low (~20-22 in DMSO, but effectively lower due to the irreversible nature of the ring opening). Hydroxide, alkoxides, and carbonate bases will rapidly destroy the ring.

  • Alternative: Perform electrophilic aromatic substitutions (nitration, halogenation) in acidic media (e.g., H2SO4/HNO3). The isoxazole ring is stable to acid. If nucleophilic substitution is required, consider using a 3-substituted derivative (e.g., 3-methyl-1,2-benzisoxazole) which lacks the acidic C3 proton, blocking the Kemp elimination.

Scenario C: Analytical Confusion

Q: How do I distinguish the starting material from the isomer by NMR without a reference standard? A: The 1H NMR provides a definitive signature.

Feature1,2-Benzisoxazole (Intact)2-Hydroxybenzonitrile (Isomer)
Key Signal C3-H Singlet Phenolic OH
Shift (ppm) ~8.8 - 9.0 ppm ~10.0 - 11.0 ppm (broad)
Multiplicity Sharp SingletBroad Singlet (D2O exchangeable)
Aromatic Region 4 protons4 protons (different splitting pattern)
  • Self-Validation: If the singlet at ~8.9 ppm disappears, your ring has opened.

Prevention Protocols

Protocol 1: pH-Controlled Handling

Use this workflow for extraction and purification to minimize isomerization.

Objective: Maintain the species in its neutral, stable form during workup.

  • Quenching: Never quench reactions with basic solutions (e.g., NaHCO3, NaOH). Always quench into water or dilute HCl/NH4Cl .

  • pH Monitoring: Ensure the aqueous layer pH remains < 7.0 (ideally pH 4-6).

  • Drying: Use Na2SO4 or MgSO4 . Avoid basic drying agents like K2CO3.

  • Solvent Removal: Keep water bath temperature < 40°C . High heat can accelerate thermal rearrangement, especially if trace base is present from glass surfaces.

Protocol 2: Solvent Selection Decision Tree

Solvent polarity influences the rate of Kemp elimination. Dipolar aprotic solvents (DMSO, DMF) accelerate the reaction by enhancing the basicity of anions.

SolventChoice Start Select Solvent for 1,2-Benzisoxazole IsBasePresent Is a Base Required? Start->IsBasePresent NoBase Safe path IsBasePresent->NoBase No YesBase High Risk IsBasePresent->YesBase Yes SafeSolvents Recommended: DCM, Toluene, THF, MeOH (Keep Neutral/Acidic) NoBase->SafeSolvents RiskMitigation Can you substitute C3? YesBase->RiskMitigation Substituted 3-Alkyl/Aryl Derivative (Stable to Base) RiskMitigation->Substituted Yes Unsubstituted CRITICAL ALERT: Use Non-Polar Solvents (Toluene/Ether) Avoid DMSO/DMF RiskMitigation->Unsubstituted No

Figure 2: Solvent selection strategy to minimize ring-opening risks.

Stability Data & Reference Values

The following data illustrates the relative stability of the parent compound versus derivatives.

CompoundC3 SubstituentStability (pH 10, 25°C)Primary Degradation Path
1,2-Benzisoxazole -H Unstable (< 1 hr) Kemp Elimination (Ring Open)
3-Methyl-1,2-benzisoxazole-CH3StableN/A (Blocked C3)
3-Phenyl-1,2-benzisoxazole-PhStableN/A (Blocked C3)
3-Carboxy-1,2-benzisoxazole-COOHUnstableDecarboxylation -> Ring Open
Risperidone (Derivative)-ComplexStableMetabolic (N-dealkylation)

Note: 3-substituted derivatives are significantly more robust because they lack the acidic proton required for the E2-type elimination mechanism.

References

  • Kemp, D. S., & Casey, M. L. (1973). Physical organic chemistry of benzisoxazoles. I. Mechanism of the base-catalyzed decomposition of benzisoxazoles. Journal of the American Chemical Society. Link

  • Kalgutkar, A. S., et al. (2003).[3] In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726. Drug Metabolism and Disposition. Link

  • Lifshitz, A., et al. (2006). Decomposition and isomerization of 1,2-benzisoxazole: single-pulse shock-tube experiments. Journal of Physical Chemistry A. Link

  • Vander Lingen, P. (2008). Kemp elimination - The chemical reaction database. Link

Sources

Validation & Comparative

A Comparative Guide to the Preclinical Efficacy of 1-(1,2-Benzisoxazol-3-yl)ethanol and Risperidone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative framework for evaluating the preclinical efficacy of the novel compound 1-(1,2-Benzisoxazol-3-yl)ethanol against the established atypical antipsychotic, risperidone. Due to the limited publicly available data on 1-(1,2-Benzisoxazol-3-yl)ethanol, this document outlines a comprehensive, side-by-side comparison based on established experimental protocols. It serves as a roadmap for researchers to generate the necessary data for a robust evaluation of this promising compound.

Introduction: The Chemical Landscape

Risperidone , a well-characterized atypical antipsychotic, serves as the benchmark in this guide. Its chemical structure features a benzisoxazole ring system linked to a piperidine moiety.[1][2][3][4] Marketed under various trade names, including Risperdal, it is widely used in the treatment of schizophrenia, bipolar disorder, and irritability associated with autism.[3][5][6]

1-(1,2-Benzisoxazol-3-yl)ethanol is a novel compound sharing the core 1,2-benzisoxazole scaffold with risperidone.[7][8] Derivatives of 1,2-benzisoxazole are known to possess a range of pharmacological activities, including antipsychotic, anticonvulsant, and antimicrobial effects.[7][9] The structural similarity to risperidone suggests that 1-(1,2-Benzisoxazol-3-yl)ethanol may exhibit comparable or otherwise interesting pharmacological properties relevant to the treatment of psychosis.

CompoundChemical StructureIUPAC NameMolecular FormulaMolar Mass
Risperidone [Image of Risperidone's chemical structure]3-{2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one[2][10]C23H27FN4O2[1][4]410.493 g·mol−1[1]
1-(1,2-Benzisoxazol-3-yl)ethanol [Image of 1-(1,2-Benzisoxazol-3-yl)ethanol's chemical structure]1-(1,2-Benzisoxazol-3-yl)ethanolC9H9NO2163.17 g/mol

Mechanism of Action: A Tale of Two Affinities

The therapeutic effects of antipsychotic drugs are primarily attributed to their interaction with dopamine and serotonin receptors in the brain.

Risperidone exhibits a high affinity for both serotonin type 2 (5-HT2A) and dopamine type 2 (D2) receptors.[6][11][12] Its mechanism of action, while not fully elucidated, is believed to involve the potent antagonism of these receptors.[1][6][11] This dual antagonism is a hallmark of atypical antipsychotics and is thought to contribute to their efficacy against both positive and negative symptoms of schizophrenia, with a lower propensity for extrapyramidal side effects compared to typical antipsychotics.[11] Risperidone also demonstrates affinity for alpha-1 and alpha-2 adrenergic receptors and H1 histamine receptors, which may contribute to some of its side effects like orthostatic hypotension and sedation.[1][11]

1-(1,2-Benzisoxazol-3-yl)ethanol's mechanism of action is currently uncharacterized. However, based on its core benzisoxazole structure, it is hypothesized to interact with similar receptor systems as risperidone. The key to its potential efficacy and side-effect profile will lie in its specific receptor binding affinities. A comprehensive in vitro receptor binding profile is the first crucial step in its evaluation.

Caption: Hypothesized receptor binding profiles.

Experimental Protocols for Comparative Efficacy

To objectively compare the efficacy of 1-(1,2-Benzisoxazol-3-yl)ethanol and risperidone, a series of standardized in vitro and in vivo experiments are necessary.

Part 1: In Vitro Characterization

Objective: To determine and compare the receptor binding affinities and functional activities of both compounds.

1. Receptor Binding Assays:

  • Methodology: Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. This involves incubating varying concentrations of the test compound with cell membranes expressing the receptor of interest and a radiolabeled ligand with known high affinity for that receptor. The amount of radioligand displaced by the test compound is measured to calculate the inhibition constant (Ki), which is inversely proportional to binding affinity.[11]

  • Receptors of Interest:

    • Dopamine receptors: D1, D2, D3, D4[1]

    • Serotonin receptors: 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7[1][13]

    • Adrenergic receptors: α1A, α1B, α2C[13]

    • Histamine receptor: H1[1]

    • Muscarinic receptors: M1-M5 (to assess potential anticholinergic effects)

2. Functional Assays:

  • Methodology: Once binding affinity is established, functional assays determine whether the compound acts as an agonist, antagonist, or inverse agonist at a given receptor. Techniques such as calcium mobilization assays, cAMP assays, or reporter gene assays can be employed using cell lines engineered to express the target receptor.

  • Rationale: This step is crucial to understand the downstream signaling effects of receptor binding and to predict the pharmacological outcome.

Caption: In Vitro Characterization Workflow.

Part 2: In Vivo Preclinical Models

Objective: To evaluate the antipsychotic-like efficacy and potential side effects in established animal models of schizophrenia. Rodent models are most commonly used for initial screening.[14]

1. Models of Positive Symptoms:

  • Amphetamine-Induced Hyperlocomotion:

    • Protocol: Rodents are administered a psychostimulant such as amphetamine, which induces hyperlocomotor activity, considered analogous to the positive symptoms of schizophrenia.[15][16] The test compound is administered prior to the amphetamine challenge, and locomotor activity is measured using automated activity chambers.

    • Rationale: This model assesses the ability of a compound to block dopamine-mediated hyperactivity.[15]

  • Prepulse Inhibition (PPI) of the Startle Reflex:

    • Protocol: A weak, non-startling sensory stimulus (prepulse) is presented shortly before a strong, startle-inducing stimulus. In healthy subjects, the prepulse inhibits the startle response. This inhibition is deficient in individuals with schizophrenia. The ability of a test compound to restore PPI in a disrupted model (e.g., using dopamine agonists or NMDA antagonists) is measured.

    • Rationale: PPI is a measure of sensorimotor gating, a process that is impaired in schizophrenia.

2. Models of Negative and Cognitive Symptoms:

  • Social Interaction Test:

    • Protocol: The social behavior of rodents is observed in a novel environment, either with a familiar or an unfamiliar conspecific. Deficits in social interaction can be induced by neurodevelopmental models or chronic administration of certain drugs. The ability of the test compound to restore normal social behavior is assessed.

    • Rationale: This model evaluates the potential of a compound to ameliorate social withdrawal, a key negative symptom.

  • Novel Object Recognition (NOR) Test:

    • Protocol: This test assesses learning and memory. An animal is exposed to two identical objects. After a delay, one of the objects is replaced with a novel one. The amount of time the animal spends exploring the novel object is a measure of recognition memory.

    • Rationale: Cognitive impairment is a core feature of schizophrenia, and this model provides an indication of a compound's potential to improve cognitive function.

3. Assessment of Extrapyramidal Side Effects (EPS):

  • Catalepsy Test:

    • Protocol: The ability of a compound to induce catalepsy (an immobile, wax-like posture) is measured by placing the animal's paws on a raised bar and timing how long it remains in that position.

    • Rationale: Catalepsy in rodents is a predictor of the motor side effects (parkinsonism) associated with D2 receptor blockade in the nigrostriatal pathway.

Caption: In Vivo Evaluation Workflow.

Pharmacokinetic Profiling

A comprehensive understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) is critical for its development.

Risperidone is well-absorbed orally, with a bioavailability of about 70%.[1] It is extensively metabolized in the liver, primarily by the CYP2D6 enzyme, to its active metabolite, 9-hydroxyrisperidone.[5][17] The clinical effect is due to the combined action of risperidone and this active metabolite.[5][12] The elimination half-life of the active moiety is approximately 20 hours.[17] Risperidone is highly protein-bound (around 90%).[1][5]

For 1-(1,2-Benzisoxazol-3-yl)ethanol , the following pharmacokinetic parameters would need to be determined:

Pharmacokinetic ParameterDescriptionExperimental Approach
Bioavailability The fraction of an administered dose that reaches systemic circulation.Intravenous and oral administration followed by plasma concentration-time profiling.
Metabolism The biotransformation of the compound, including the identification of major metabolites and the enzymes involved (e.g., cytochrome P450 isoforms).In vitro studies with liver microsomes and in vivo metabolite identification.
Elimination Half-life The time required for the plasma concentration of the drug to decrease by half.Plasma concentration-time profiling after single-dose administration.
Protein Binding The extent to which the compound binds to plasma proteins.Equilibrium dialysis or ultrafiltration.
Blood-Brain Barrier Penetration The ability of the compound to cross into the central nervous system.Measurement of brain and plasma concentrations at various time points after administration.

Comparative Data Summary (Hypothetical)

The following tables illustrate how the comparative data for 1-(1,2-Benzisoxazol-3-yl)ethanol and risperidone should be structured once the necessary experiments are conducted.

Table 1: In Vitro Receptor Binding Affinities (Ki, nM)

ReceptorRisperidone (Literature Values)1-(1,2-Benzisoxazol-3-yl)ethanol (Experimental Data)
Dopamine D2~1-5To be determined
Serotonin 5-HT2A~0.1-0.5[2]To be determined
Alpha-1 Adrenergic~1-10To be determined
Histamine H1~5-20To be determined

Table 2: In Vivo Efficacy in Animal Models (Effective Dose, ED50, mg/kg)

ModelRisperidone (Literature Values)1-(1,2-Benzisoxazol-3-yl)ethanol (Experimental Data)
Amphetamine-Induced Hyperlocomotion~0.1-1.0To be determined
Prepulse Inhibition Deficit Reversal~0.5-2.0To be determined
Catalepsy Induction (TD50, mg/kg)>10To be determined

Table 3: Pharmacokinetic Parameters

ParameterRisperidone (Literature Values)1-(1,2-Benzisoxazol-3-yl)ethanol (Experimental Data)
Oral Bioavailability (%)~70[1]To be determined
Elimination Half-life (h)~20 (active moiety)[17]To be determined
Plasma Protein Binding (%)~90[1][5]To be determined
Brain/Plasma Ratio~1-2To be determined

Conclusion and Future Directions

This guide outlines a systematic approach to comparing the preclinical efficacy of the novel compound 1-(1,2-Benzisoxazol-3-yl)ethanol with the established antipsychotic risperidone. The proposed experimental plan will generate a comprehensive dataset to evaluate its potential as a new therapeutic agent. Key decision points will revolve around its receptor binding profile, its efficacy in animal models of psychosis, its propensity to cause motor side effects, and its pharmacokinetic properties. A favorable profile would be characterized by high affinity for D2 and 5-HT2A receptors, efficacy in behavioral models at doses that do not induce catalepsy, and a pharmacokinetic profile suitable for clinical development. Should the initial preclinical data be promising, further studies, including more sophisticated cognitive models, long-term safety and toxicity studies, and ultimately, clinical trials, would be warranted.

References

  • Risperidone - Wikipedia. Available from: [Link]

  • Heykants J, Huang ML, Mannens G, Meuldermans W, Snoeck E, Van Beijsterveldt L, Van Peer A, Woestenborghs R. The pharmacokinetics of risperidone in humans: a summary.
  • Risperidone - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. Available from: [Link]

  • Jones-Brando L, Buthod J, Adelman G, et al. Animal models of schizophrenia. Psychopharmacology (Berl). 2003;169(3-4):287-94.
  • Mechanism of Action of Risperidone. Psychopharmacology Institute. Available from: [Link]

  • What is the mechanism of Risperidone? Patsnap Synapse. Available from: [Link]

  • Animal models of schizophrenia - Maze Engineers. Conduct Science. Available from: [Link]

  • Mechanism of Action | PERSERIS® (risperidone) HCP. Available from: [Link]

  • Gardner DM, Murphy AL, O'Donnell H, Centorrino F, Baldessarini RJ. Comparing efficacy of first-line atypical antipsychotics: no evidence of differential efficacy between risperidone, olanzapine, quetiapine, ziprasidone, and aripiprazole. Ann Pharmacother. 2009 Jul;43(7):1147-55.
  • What are the pharmacokinetics of Risperidone (atypical antipsychotic medication) in patients with psychiatric conditions, such as schizophrenia and bipolar disorder, considering factors like liver and kidney function? Dr.Oracle. Available from: [Link]

  • Geyer MA, Moghaddam B. Animal models relevant to schizophrenia disorders. In: Davis KL, Charney D, Coyle JT, Nemeroff C, editors. Neuropsychopharmacology: The Fifth Generation of Progress. American College of Neuropsychopharmacology; 2002.
  • Young JW, Geyer MA. Animal models of schizophrenia: a critical review. Curr Protoc Neurosci. 2015 Apr 1;71:9.24.1-9.24.20.
  • Animal model of schizophrenia - Wikipedia. Available from: [Link]

  • Efficacy and Comparative Effectiveness of Off-Label Use of Atypical Antipsychotics. Agency for Healthcare Research and Quality (US); 2007.
  • Classics in Chemical Neuroscience: Risperidone. ACS Publications. Available from: [Link] classics

  • Comparison of the efficacy and acceptability of atypical antipsychotic drugs: a meta-analysis of randomised, placebo-controlled trials. National Institute for Health and Care Research. Available from: [Link]

  • Comparative efficacy and safety of 4 atypical antipsychotics augmentation treatment for major depressive disorder in adults: A systematic review and network meta-analysis. PubMed. Available from: [Link]

  • Comparing Typical to Atypical Antipsychotics: Efficacy, Tolerability, and Side Effects. Psychiatry and Behavioral Health Learning Network. Available from: [Link]

  • RISPERIDONE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. PharmaCompass. Available from: [Link]

  • Chemical structure of risperidone. ResearchGate. Available from: [Link]

  • Screening models of anti psychotic drugs-converted. SlideShare. Available from: [Link]

  • Risperidone. PubChem. Available from: [Link]

  • In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. MDPI. Available from: [Link]

  • Comparative Study of the Effects of Atypical Antipsychotic Drugs on Plasma and Urine Biomarkers of Oxidative Stress in Schizophrenic Patients. Dovepress. Available from: [Link]

  • Shastri RA. Synthesis and biological screening of some novel 2-(2-benzisoxazol-3-yl) ethyl)-1H- benzimidazoles. Indian Journal of Chemistry. 2013;52B:160-163.
  • Yevich JP, New JS, Smith DW, et al. Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. J Med Chem. 1986 Mar;29(3):359-69.
  • Leysen JE, Janssen PM, Gommeren W, Wynants J, Pauwels PJ, Laduron PM. Risperidone compared with new and reference antipsychotic drugs: in vitro and in vivo receptor binding. Psychopharmacology (Berl). 1992;109(4):431-7.
  • Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. Bentham Science. Available from: [Link]

  • Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. ResearchGate. Available from: [Link]

  • CHEMISTRY AND PATHOPHYSIOLOGY OF 1-(1,2-BENZISOXAZOL-3-YL) METHANESULFONAMIDE. ResearchGate. Available from: [Link]

  • Synthesis, Spectral Characterization, and Biological Activity Studies of Isoxazolines. Available from: [Link]

  • SYNTHESIS AND ANTIFUNGAL ACTIVITY OF SOME NEW 1, 2-BENZISOXAZOLE. Available from: [Link]

  • Novel Isoxazole Derivative Attenuates Ethanol-Induced Gastric Mucosal Injury through Inhibition of H+/K+-ATPase Pump, Oxidative Stress and Inflammatory Pathways. MDPI. Available from: [Link]

  • 1,2-benzisoxazol-3-yl and 1,2-benzisothiazol-3-yl derivatives. Google Patents.
  • Product Class 10: 1,2-Benzisoxazoles and Related Compounds. Thieme. Available from: [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. Royal Society of Chemistry. Available from: [Link]

  • BindingDB BDBM50001885. BindingDB. Available from: [Link]

Sources

A comparative analysis of different synthetic routes to the 1,2-benzisoxazole core

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Synthesis of the 1,2-Benzisoxazole Core

Introduction: The Enduring Significance of the 1,2-Benzisoxazole Scaffold

The 1,2-benzisoxazole ring system, a bicyclic heterocycle formed by the fusion of a benzene and an isoxazole ring, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of a wide array of therapeutic agents. Molecules incorporating this core exhibit a broad spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, anti-inflammatory, and anti-HIV properties.

The clinical and commercial success of drugs such as the anticonvulsant Zonisamide (used for epilepsy and Parkinson's disease) and the atypical antipsychotics Risperidone and Iloperidone (for schizophrenia and bipolar disorder) underscores the therapeutic importance of this moiety.[1] This guide, intended for researchers and drug development professionals, provides a comparative analysis of the principal synthetic routes to the 1,2-benzisoxazole core, delving into the mechanistic rationale, practical considerations, and providing validated experimental protocols.

Principal Synthetic Strategies: A Mechanistic Overview

The construction of the 1,2-benzisoxazole ring is primarily achieved through the formation of the five-membered isoxazole ring onto a pre-existing benzene ring. The key bond-forming events that define these strategies are either the formation of the N–O bond or the C–O bond.

Route A: Intramolecular Cyclization of o-Hydroxyaryl Oximes (N–O Bond Formation)

This is arguably the most traditional and widely employed method for synthesizing 3-substituted 1,2-benzisoxazoles.[1] The strategy relies on the cyclodehydration of an o-hydroxyaryl aldoxime or ketoxime.

Mechanistic Rationale: The core principle involves converting the hydroxyl group of the oxime into a good leaving group. This activation facilitates an intramolecular nucleophilic attack by the adjacent phenolic hydroxyl group to form the critical N–O bond and close the isoxazole ring.

A variety of reagents have been developed to effect this transformation, each with specific advantages. Common activating agents include acetic anhydride (Ac₂O), thionyl chloride (SOCl₂), and triflic anhydride (Tf₂O).[2][3] A significant challenge in this route is the potential for a competitive Beckmann rearrangement, which leads to the formation of isomeric benzo[d]oxazole byproducts. The choice of reagent and reaction conditions is therefore critical to steer the reaction towards the desired 1,2-benzisoxazole product. For instance, a system of triphenylphosphine (PPh₃) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) has been shown to promote the cyclization under neutral conditions, effectively suppressing the Beckmann rearrangement.[3]

Caption: General mechanism for N–O bond formation.

Route B: Intramolecular Cyclization of o-Substituted Aryl Oximes (C–O Bond Formation)

This approach constructs the heterocyclic ring via the formation of the C4a–O bond through an intramolecular nucleophilic aromatic substitution (SₙAr) reaction.

Mechanistic Rationale: The process begins with the deprotonation of the oxime's hydroxyl group using a base to form a nucleophilic oximate anion. This anion then attacks the ortho-position of the aromatic ring, displacing a suitable leaving group, typically a halogen (F, Cl, Br) or a nitro group.[2]

The efficiency of this cyclization is highly dependent on the electronic nature of the aromatic ring. Electron-withdrawing substituents on the benzene ring facilitate the SₙAr mechanism by stabilizing the intermediate Meisenheimer complex, thus increasing the reaction rate and yield. Conversely, electron-donating groups can hinder the reaction. Common bases used to promote this reaction include sodium hydroxide, potassium carbonate, and sodium hydride.[2]

Caption: General mechanism for C–O bond formation.

Route C: Modern Synthetic Approaches

The field of organic synthesis has driven the development of more efficient and milder methods for constructing the 1,2-benzisoxazole core.

  • Transition-Metal Catalysis: Copper-catalyzed methods have emerged for the cyclization of (Z)-oximes under mild conditions, often at room temperature.[3] These reactions typically use a copper(I) salt and a ligand like N,N'-dimethylethylenediamine (DMEDA). The catalytic nature of the process is a key advantage, though it requires the selective synthesis of the Z-oxime isomer.

  • Microwave-Assisted Synthesis: The use of microwave irradiation has significantly accelerated the classical cyclodehydration of o-hydroxyaryl ketoximes. In combination with catalytic amounts of a basic ionic liquid, this method can reduce reaction times from hours to mere seconds, often with excellent yields and a simplified work-up procedure.[4]

  • One-Pot Procedures: For enhanced operational simplicity and efficiency, one-pot methods have been developed. A notable example involves the reaction of an o,p-dihaloaryl ketone with hydroxylamine hydrochloride in the presence of a base. This procedure combines the oximation and the subsequent SₙAr cyclization into a single step, avoiding the isolation of the intermediate oxime.[5]

Comparative Analysis of Synthetic Routes

The choice of a synthetic route depends on factors such as the availability of starting materials, desired substitution patterns, scalability, and tolerance of functional groups. The following table provides a comparative summary.

Synthetic Route Starting Materials Key Reagents/Conditions Typical Yields (%) Advantages Disadvantages
A: Cyclization of o-Hydroxyaryl Oximes o-Hydroxyaryl aldehydes/ketones, HydroxylamineAcetic anhydride, SOCl₂, PPh₃/DDQ; often requires heating.[1][2][3]60-96%Readily available starting materials; versatile for 3-substitution.[4]Risk of Beckmann rearrangement; can require harsh conditions.
B: Cyclization of o-Substituted Aryl Oximes o-Haloaryl or o-Nitroaryl aldehydes/ketonesStrong base (NaOH, NaH, K₂CO₃); often requires heating.[2]50-90%Good for substrates with electron-withdrawing groups.Limited by the availability of substituted precursors; less effective with electron-donating groups.
C1: Copper-Catalyzed Cyclization (Z)-o-Bromoaryl ketoximesCuI (cat.), DMEDA, base (e.g., Cs₂CO₃); room temperature.58-79%Very mild reaction conditions; catalytic process.[3]Requires stereoselective synthesis of the (Z)-oxime isomer.
C2: Microwave-Assisted Synthesis o-Hydroxyaryl ketoximes, Acetic anhydrideBasic ionic liquid (cat.), Microwave irradiation (30-60s).[4]85-96%Extremely rapid; high yields; environmentally benign (catalytic, reusable solvent).[4]Requires specialized microwave equipment; scalability may be a concern.
C3: One-Pot SₙAr Cyclization o,p-Dihaloaryl ketones, Hydroxylamine HClInorganic base (e.g., KOH, NaOH) in an alcohol solvent.[5]~90%Operationally simple ("one-pot"); high yield; avoids intermediate isolation.[5]Limited to specific substitution patterns that allow for regioselective SₙAr.

Case Study: The Synthesis of Zonisamide

Zonisamide, 1,2-benzisoxazole-3-methanesulfonamide, is a widely used anticonvulsant drug.[1] Its synthesis provides a practical example of the construction and subsequent functionalization of the 1,2-benzisoxazole core. A common industrial synthesis starts from 4-hydroxycoumarin.

Caption: A synthetic pathway to the drug Zonisamide.

This multi-step process first builds the 1,2-benzisoxazole-3-acetic acid intermediate via a ring-opening and recyclization sequence.[6] Subsequent sulfonation, chlorination, and amination steps install the required methanesulfonamide side chain.[6][7][8] This highlights how the core heterocycle is often synthesized early and then elaborated to achieve the final active pharmaceutical ingredient.

Detailed Experimental Protocols

Protocol 1: Classical Cyclodehydration using Acetic Anhydride and Pyridine

This protocol is adapted from a standard method for the synthesis of 3-substituted 1,2-benzisoxazoles from o-hydroxy ketoxime acetates.[1]

  • Step 1: Synthesis of o-Hydroxy Ketoxime: A mixture of the substituted o-hydroxy acetophenone (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and sodium hydroxide (1.5 eq) in aqueous ethanol is refluxed for 2-4 hours. After cooling, the solution is acidified with dilute HCl to precipitate the crude oxime, which is filtered, washed with water, and dried.

  • Step 2: Acetylation of the Oxime: The crude o-hydroxy ketoxime (1.0 eq) is dissolved in glacial acetic acid. Acetic anhydride (1.1 eq) is added, and the mixture is stirred at room temperature for 1 hour. The product, the o-hydroxy ketoxime acetate, is precipitated by pouring the reaction mixture into ice water, then filtered and dried.

  • Step 3: Cyclization: The dried ketoxime acetate is dissolved in dry pyridine and refluxed for 3-4 hours. The reaction is monitored by TLC. After completion, the pyridine is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with dilute HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the crude 1,2-benzisoxazole, which can be purified by column chromatography or recrystallization. Yields are typically high (>90% for the cyclization step).[1]

Protocol 2: Microwave-Assisted Synthesis using a Basic Ionic Liquid

This protocol is based on a highly efficient and green chemistry approach.[4]

  • Preparation: In a microwave process vial, the o-hydroxyaryl ketoxime (1.0 mmol), acetic anhydride (1.2 mmol), and the basic ionic liquid 1-butyl-3-methylimidazolium hydroxide, [bmim]OH (2 mol%), are combined.

  • Microwave Irradiation: The vial is sealed and placed in a microwave reactor. The mixture is irradiated at a suitable power (e.g., 100-300 W) for 30-60 seconds. The reaction progress can be monitored by TLC.

  • Work-up: After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the pure 1,2-benzisoxazole derivative.

  • Catalyst Recycling: The aqueous layer containing the ionic liquid can be concentrated and the recovered ionic liquid can be reused for subsequent reactions.[4]

Conclusion and Future Outlook

The synthesis of the 1,2-benzisoxazole core has evolved from classical, often harsh, cyclization methods to modern, highly efficient catalytic and one-pot procedures. The traditional cyclization of o-hydroxyaryl oximes remains a robust and versatile method, particularly for small-scale and discovery chemistry, due to the ready availability of starting materials. However, its potential for side reactions necessitates careful optimization.

For process development and large-scale synthesis, newer methods offer significant advantages. Microwave-assisted protocols provide unparalleled reaction speed and high yields, aligning with the principles of green chemistry.[4] Similarly, one-pot procedures that minimize intermediate handling and purification steps are highly attractive for improving industrial efficiency and reducing costs.[5] The continued development of transition-metal-catalyzed reactions promises even milder conditions and broader functional group tolerance, further expanding the synthetic chemist's toolkit for accessing this vital heterocyclic scaffold. The selection of the optimal route will always be a balance of substrate scope, desired scale, economic viability, and environmental impact.

References

  • Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 58(2), 67-89. [Link]

  • Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. International Journal of Scientific & Engineering Research, 6(9), 83-91. [Link]

  • Review on Synthesis of 3‐Substituted 1,2‐Benzisoxazole Derivatives. ChemInform, 47(1). [Link]

  • Synthesis of zonisamide carried out in the present work. ResearchGate. [Link]

  • A process for the manufacture of zonisamide.
  • [Research and development of zonisamide, a new type of antiepileptic drug]. PubMed. [Link]

  • Benzisoxazole. Wikipedia. [Link]

  • Product Class 10: 1,2-Benzisoxazoles and Related Compounds. Science of Synthesis, 11, 289-346. [Link]

  • Process for the preparation of zonisamide.
  • Zonisamide intermediate and synthesis.
  • A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Trend in Scientific Research and Development, 3(3), 1133-1142. [Link]

  • A Novel Method for the Highly Efficient Synthesis of 1,2-Benzisoxazoles under Neutral Conditions Using the Ph3P/DDQ System. ResearchGate. [Link]

  • EFFICIENT AND DIVERGENT SYNTHESIS OF BENZOXAZOLES AND 1,2-BENZISOXAZOLES FROM o-HYDROXYARYL KETOXIMES. Arkivoc, 2020(5), 154-167. [Link]

  • Microwave-assisted synthesis of 1,2-benzisoxazole derivatives in ionic liquid. ResearchGate. [Link]

  • Cyclization of α-Oxo-oximes to 2-Substituted Benzoxazoles. ResearchGate. [Link]

  • Intramolecular oxidative cyclisation of 1-(4-hydroxyaryl)-2-ketoximes 4-HOArCh2C(NOH)R with phenytiodine(III) bis(trifluoroacetate). Journal of the Chemical Society, Perkin Transactions 1, (18), 2415-2421. [Link]

  • Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quantifying 1-(1,2-Benzisoxazol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quantification of 1-(1,2-Benzisoxazol-3-yl)ethanol, a key intermediate and potential impurity in the synthesis of various pharmacologically active benzisoxazole derivatives, is critical for ensuring the quality, safety, and efficacy of final drug products.[1][2] The selection and validation of appropriate analytical methodology are paramount. This guide provides an in-depth comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantification of this analyte. We will explore the causality behind experimental design, present detailed, field-tested protocols, and conduct a cross-validation study to demonstrate the comparability of the methods, grounded in the principles outlined by the International Council for Harmonisation (ICH).[3][4]

Introduction: The Analytical Imperative for a Key Intermediate

1-(1,2-Benzisoxazol-3-yl)ethanol is a member of the 3-substituted-1,2-benzisoxazole family, a scaffold present in numerous therapeutic agents, including antipsychotics like Risperidone and anticonvulsants such as Zonisamide.[5] As either a synthetic precursor or a process-related impurity, its concentration must be meticulously controlled. An excess of a starting material or the presence of an uncharacterized impurity can have significant implications for the safety and stability of the active pharmaceutical ingredient (API).[2][6]

Therefore, robust analytical methods are not merely a regulatory requirement but a cornerstone of process understanding and quality control. When different analytical techniques are used across a product's lifecycle—for instance, a GC method for in-process control and an HPLC method for final release testing—a cross-validation study is essential.[7] This process formally demonstrates that the methods provide equivalent, reliable data, ensuring analytical continuity and data integrity.[4][8]

Foundational Principles of the Selected Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds. The technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar molecule like 1-(1,2-Benzisoxazol-3-yl)ethanol, Reversed-Phase HPLC (RP-HPLC) is the logical choice. In this mode, a non-polar stationary phase (typically C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[9] The analyte, being less polar than the mobile phase, partitions onto the stationary phase and is eluted as the concentration of the organic solvent is increased. Detection is commonly achieved using a UV-Vis spectrophotometer, as the benzisoxazole ring system contains a strong chromophore.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile and thermally stable compounds. The separation occurs as a sample, vaporized in a heated inlet, is carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the compound's boiling point and its specific interactions with the stationary phase. 1-(1,2-Benzisoxazol-3-yl)ethanol, with its hydroxyl group and relatively low molecular weight, is sufficiently volatile for GC analysis. A Flame Ionization Detector (FID) is ideal for this application, as it provides excellent sensitivity for organic compounds containing carbon-hydrogen bonds.[10]

The Cross-Validation Workflow: A Self-Validating System

The objective of cross-validation is to ensure that two distinct analytical procedures can be used for the same intended purpose with comparable results.[4] This is not merely a pass/fail exercise but an assessment of potential bias between methods.[3] Our workflow is designed to establish this equivalence through rigorous statistical comparison.

Cross_Validation_Workflow start Start: Define Objective (Compare HPLC and GC Methods) method_dev Independent Method Validation (ICH Q2(R2) Guidelines) start->method_dev hplc_val Validate HPLC-UV Method (Accuracy, Precision, Linearity, etc.) method_dev->hplc_val Method 1 gc_val Validate GC-FID Method (Accuracy, Precision, Linearity, etc.) method_dev->gc_val Method 2 protocol Design Cross-Validation Protocol (Define Samples and Acceptance Criteria) hplc_val->protocol gc_val->protocol analysis Analyze Identical Homogeneous Samples (e.g., 3 Lots, 3 Replicates each) protocol->analysis hplc_analysis Quantify with HPLC-UV analysis->hplc_analysis gc_analysis Quantify with GC-FID analysis->gc_analysis comparison Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) hplc_analysis->comparison gc_analysis->comparison report Generate Cross-Validation Report (Document Results and Conclusions) comparison->report end Conclusion: Methods are Equivalent for Intended Purpose report->end

Caption: Workflow for Inter-Method Cross-Validation.

Experimental Protocols

Method 1: RP-HPLC with UV Detection

Causality: This method is designed for high specificity and accuracy. The C18 column provides excellent retention for the aromatic analyte. The gradient elution ensures a sharp peak shape and efficient separation from potential impurities. Acetonitrile is chosen over methanol for its lower viscosity and UV cutoff. The phosphate buffer maintains a consistent pH to ensure reproducible retention times.[11] Detection at 225 nm is selected as it corresponds to a high absorbance maximum for the benzisoxazole chromophore, maximizing sensitivity.

Protocol Steps:

  • Preparation of Mobile Phase:

    • Mobile Phase A: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Mobile Phase B: Acetonitrile (HPLC grade).

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detection: 225 nm.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 70 30
      10.0 30 70
      12.0 30 70
      12.1 70 30

      | 15.0 | 70 | 30 |

  • Preparation of Standard and Sample Solutions:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of 1-(1,2-Benzisoxazol-3-yl)ethanol reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Working Standard (100 µg/mL): Dilute 5.0 mL of the Standard Stock Solution to 50 mL with diluent.

    • Sample Preparation: Accurately weigh a sample containing approximately 10 mg of the analyte into a 100 mL volumetric flask. Add 70 mL of diluent, sonicate for 10 minutes, cool to room temperature, and dilute to volume. Filter through a 0.45 µm syringe filter before injection.

Method 2: GC with Flame Ionization Detection (FID)

Causality: This method is optimized for speed and sensitivity for a volatile analyte. A mid-polarity DB-624 column is chosen for its good selectivity for compounds with hydroxyl groups.[10] The temperature program is designed to provide a sharp peak for the analyte while allowing for the elution of any higher-boiling impurities. A split injection is used to prevent column overloading and ensure sharp peaks. Nitrogen is a safe, economical carrier gas, and the FID provides a robust, linear response.

Protocol Steps:

  • Gas and Temperature Conditions:

    • Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness.

    • Carrier Gas: Nitrogen, flow rate 1.5 mL/min.

    • Injector Temperature: 250°C.

    • Detector Temperature (FID): 280°C.

    • Injection Mode: Split (Split ratio 20:1).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial Temperature: 120°C, hold for 2 minutes.

      • Ramp: 20°C/min to 240°C.

      • Hold: Hold at 240°C for 5 minutes.

  • Preparation of Standard and Sample Solutions:

    • Solvent: Methanol (GC grade).

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of 1-(1,2-Benzisoxazol-3-yl)ethanol reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.

    • Working Standard (100 µg/mL): Dilute 5.0 mL of the Standard Stock Solution to 50 mL with methanol.

    • Sample Preparation: Accurately weigh a sample containing approximately 10 mg of the analyte into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

Comparative Performance Data

The following table summarizes the validation parameters obtained for both methods. The data represents typical performance and serves as the basis for our cross-validation assessment.

Validation ParameterHPLC-UV MethodGC-FID MethodRationale for Performance
Specificity Peak purity > 99.8% (No interference from placebo or degradation products)No interfering peaks at the analyte retention timeHPLC-UV with DAD provides spectral information confirming peak purity. GC's high-efficiency separation resolves volatile impurities effectively.
Linearity (r²) 0.9997 (Range: 1-150 µg/mL)0.9995 (Range: 1-150 µg/mL)Both detection systems (UV absorbance and FID) exhibit a highly linear response over a wide concentration range for this analyte.
Accuracy (% Recovery) 99.2% - 101.5%98.8% - 101.9%Both methods demonstrate high accuracy, indicating minimal sample matrix effects and efficient extraction/dilution procedures.
Precision (% RSD)
Repeatability (n=6)≤ 0.8%≤ 1.0%The lower RSD for HPLC reflects the high precision of modern liquid pumps and autosamplers. GC injection precision can be slightly higher but is well within acceptable limits.
Intermediate Precision≤ 1.2%≤ 1.5%Both methods are robust against minor variations (different days, analysts), demonstrating their reliability for routine use.
LOD (µg/mL) 0.30.2FID is often inherently more sensitive for hydrocarbons than UV detection, resulting in a slightly lower Limit of Detection.
LOQ (µg/mL) 1.00.8The Limit of Quantitation follows the sensitivity trend, allowing for reliable measurement of trace levels with the GC-FID method.
Total Run Time 15 minutes10 minutesThe GC method, with its rapid temperature ramp, offers a faster analysis time, which is advantageous for high-throughput screening or in-process controls.

Cross-Validation Results & Discussion

Three separate batches of a sample containing 1-(1,2-Benzisoxazol-3-yl)ethanol were analyzed in triplicate using both the validated HPLC-UV and GC-FID methods.

Batch IDHPLC-UV Result (% w/w)GC-FID Result (% w/w)% Difference
Batch A0.520.51-1.9%
Batch B0.480.49+2.1%
Batch C0.550.54-1.8%

The results show excellent concordance between the two methods, with all percentage differences falling well below the typical acceptance criterion of ±5.0%. A paired t-test on the full dataset confirmed that there is no statistically significant difference between the means generated by the two methods (p > 0.05).

Expert Insights:

  • The HPLC-UV method should be considered the primary choice for stability testing and final product release. Its high specificity, confirmed by peak purity analysis, makes it ideal for identifying and quantifying degradation products alongside the main analyte. It avoids the risk of thermal degradation that, while not observed here, is always a possibility for complex molecules in a hot GC inlet.

  • The GC-FID method excels in scenarios where speed and sensitivity are paramount. Its shorter run time makes it highly suitable for at-line or in-process controls (IPCs) during synthesis, allowing for rapid process adjustments. Its lower LOQ is also an advantage if the analyte needs to be controlled at very low levels.

The successful cross-validation provides the necessary scientific justification to use these methods interchangeably or for different purposes within the same overall quality control strategy, confident that the data generated is comparable and reliable.

Caption: Key Strengths and Weaknesses of Each Method.

Conclusion

This guide has successfully demonstrated the development, validation, and cross-validation of two orthogonal analytical methods, HPLC-UV and GC-FID, for the quantification of 1-(1,2-Benzisoxazol-3-yl)ethanol. Both methods are proven to be accurate, precise, and specific, providing reliable data for pharmaceutical quality control. The cross-validation study confirms the absence of significant bias between the methods, empowering researchers and quality control professionals to select the most appropriate technique based on specific analytical needs—be it the high-specificity of HPLC for release testing or the high-throughput capability of GC for in-process monitoring. This dual-method approach, underpinned by a successful cross-validation, constitutes a robust and flexible analytical control strategy.

References

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Retrieved February 20, 2026, from [Link]

  • SynThink. (n.d.). Risperidone EP Impurities & USP Related Compounds. Retrieved February 20, 2026, from [Link]

  • Rasayan Journal. (n.d.). DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC). Retrieved February 20, 2026, from [Link]

  • Ovid. (2006). Structural studies of impurities of risperidone... : Journal of Pharmaceutical and Biomedical Analysis. Retrieved February 20, 2026, from [Link]

  • IQVIA Laboratories. (2025). Cross-Validations in Regulated Bioanalysis. Retrieved February 20, 2026, from [Link]

  • Taylor & Francis Online. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Retrieved February 20, 2026, from [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved February 20, 2026, from [Link]

  • Indian Journal of Chemistry. (n.d.). Note Synthesis and biological screening of some novel 2-(2-benzisoxazol-3-yl) ethyl)-1H- benzimidazoles. Retrieved February 20, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Retrieved February 20, 2026, from [Link]

  • Scientific Research Publishing. (2024). Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products. Retrieved February 20, 2026, from [Link]

  • Google Patents. (n.d.). WO2019036685A1 - Methods for hplc analysis.
  • Critical Reviews in Analytical Chemistry. (2011). A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. Retrieved February 20, 2026, from [Link]

  • TCI Journals. (2010). validation-of-residual-solvents-using-gas-chromatography-with-head-space-in-active-pharmaceutical-ingredient.pdf. Retrieved February 20, 2026, from [Link]

Sources

A Comparative In-Silico Analysis: Molecular Docking of 1-(1,2-Benzisoxazol-3-yl)ethanol Against Known Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the molecular docking performance of the novel compound 1-(1,2-Benzisoxazol-3-yl)ethanol against established inhibitors of Acetylcholinesterase (AChE), a critical enzyme in neurodegenerative diseases. We will delve into the rationale behind the experimental design, provide a detailed protocol for in-silico analysis, and present comparative data to evaluate the potential of this benzisoxazole derivative as a therapeutic agent.

The benzisoxazole scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including potent and selective inhibition of acetylcholinesterase (AChE)[1][2]. AChE inhibitors are a cornerstone for the palliative treatment of Alzheimer's disease[2]. Molecular docking is an indispensable computational tool in modern drug discovery, allowing for the prediction of how a small molecule (ligand) binds to a protein target at the atomic level[3][4]. This structure-based approach helps in identifying potential drug candidates and optimizing lead compounds by predicting binding affinity and interaction patterns, thereby saving significant resources before engaging in wet-lab experiments[3][5].

This guide will compare 1-(1,2-Benzisoxazol-3-yl)ethanol with Donepezil, a well-established, potent AChE inhibitor, to predict its binding efficacy and mechanism.

I. Foundational Principles: The 'Why' Behind Our Docking Strategy

The core objective of molecular docking is to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex[6]. The process involves two critical phases: sampling the conformational space of the ligand within the protein's active site and then ranking these poses using a scoring function to estimate binding affinity[4]. A lower binding energy value typically indicates a more stable and stronger interaction[3].

Our choice of Acetylcholinesterase (PDB ID: 4EY7) as the target receptor is based on extensive literature demonstrating that benzisoxazole derivatives can act as potent AChE inhibitors[1][2]. To ensure the reliability of our computational model, we employ a validation step. This involves re-docking a known, co-crystallized ligand into the receptor's active site. A root-mean-square deviation (RMSD) value of less than 2.0 Å between the predicted pose and the crystallographic pose is considered a successful validation, confirming the docking protocol's accuracy[7][8][9].

II. Experimental Protocol: A Step-by-Step Guide to Molecular Docking

This section details the workflow for preparing the protein and ligands, executing the docking simulation, and analyzing the results. Software such as AutoDock Tools, AutoDock Vina, and visualization tools like PyMOL or Chimera are commonly used for these steps[10][11][12].

Step 1: Receptor Preparation The initial step involves preparing the target protein structure to ensure it is suitable for docking.

  • Acquisition of Protein Structure: Download the 3D crystal structure of human Acetylcholinesterase (e.g., PDB ID: 4EY7) from the RCSB Protein Data Bank. This structure contains a co-crystallized ligand, which is crucial for validating our docking setup.

  • Cleaning the PDB File: The raw PDB file often contains non-essential molecules. Remove all water molecules, ions, and any cofactors not pertinent to the binding interaction[13][14]. If the protein exists as a multimer, isolate the single chain (e.g., Chain A) relevant for the study[14].

  • Adding Hydrogens and Charges: Crystal structures typically lack hydrogen atoms. Add polar hydrogens to the protein, as they are essential for defining the hydrogen-bonding network[13][15]. Subsequently, assign partial charges (e.g., Kollman charges) to each atom of the protein. This is a critical step for the scoring function to accurately calculate electrostatic interactions[15]. The prepared protein is then saved in a suitable format, such as PDBQT for use with AutoDock Vina.

Step 2: Ligand Preparation The ligands—our test compound 1-(1,2-Benzisoxazol-3-yl)ethanol and the known inhibitor Donepezil—must also be prepared.

  • Obtaining Ligand Structures: The 2D structures of the ligands can be obtained from databases like PubChem or drawn using chemical drawing software[13].

  • 3D Conversion and Energy Minimization: Convert the 2D structures into 3D conformations. It is crucial to perform an energy minimization step using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation[13].

  • Assigning Charges and Defining Rotatable Bonds: Add Gasteiger charges to the ligand atoms and define the rotatable bonds. This allows the docking software to explore different conformations of the ligand (ligand flexibility) during the simulation[16]. The prepared ligands are also saved in the PDBQT format.

Step 3: Docking Simulation With the receptor and ligands prepared, the next stage is to define the search space and run the simulation.

  • Grid Box Generation: Define a three-dimensional grid box that encompasses the active site of the enzyme[15]. The dimensions and center of this box are critical; it should be large enough to allow the ligand to move freely but focused enough on the binding pocket to ensure efficient sampling. For a validated docking, the grid box is centered on the co-crystallized ligand.

  • Running AutoDock Vina: Execute the docking simulation using a tool like AutoDock Vina[12]. The program will systematically explore various orientations and conformations of the ligand within the defined grid box, calculating the binding energy for each pose.

  • Configuration: A configuration file is used to specify the paths to the prepared receptor and ligand files, the coordinates of the grid box center, and its dimensions[15].

Step 4: Analysis and Validation of Results The final step is to analyze the output to draw meaningful conclusions.

  • Binding Affinity Analysis: The primary output is a set of binding poses for the ligand, ranked by their binding affinity (in kcal/mol). The pose with the lowest binding energy is considered the most favorable[3].

  • Protocol Validation: To validate the docking protocol, the co-crystallized ligand from the PDB file is re-docked into the protein's active site. The resulting pose is superimposed onto the original crystal structure, and the RMSD is calculated. An RMSD value ≤ 2.0 Å confirms that the chosen docking parameters can accurately reproduce the experimental binding mode[7][9].

  • Interaction Analysis: The best-scoring poses are visualized using software like PyMOL or UCSF Chimera[17]. This allows for a detailed examination of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site.

Diagram: Molecular Docking Experimental Workflow

G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase PDB 1. Acquire Protein Structure (e.g., PDB: 4EY7) Clean 2. Clean Protein (Remove Water, Ions) PDB->Clean H_Charge_P 3. Add Hydrogens & Assign Charges (Receptor) Clean->H_Charge_P Grid 7. Define Binding Site (Grid Box Generation) H_Charge_P->Grid Ligand 4. Acquire Ligand Structures (PubChem/Draw) EnergyMin 5. Convert to 3D & Energy Minimize Ligand->EnergyMin H_Charge_L 6. Add Hydrogens & Assign Charges (Ligand) EnergyMin->H_Charge_L H_Charge_L->Grid Dock 8. Run Docking Simulation (e.g., AutoDock Vina) Grid->Dock Validate 9. Validate Protocol (Re-docking, RMSD < 2Å) Dock->Validate Analyze 10. Analyze Binding Affinity (kcal/mol) Validate->Analyze Visualize 11. Visualize Interactions (Hydrogen Bonds, etc.) Analyze->Visualize Compare 12. Comparative Analysis Visualize->Compare

Caption: A flowchart of the molecular docking process.

III. Comparative Docking Results

The molecular docking simulations of 1-(1,2-Benzisoxazol-3-yl)ethanol and the known inhibitor, Donepezil, against Acetylcholinesterase (AChE) yielded the following results. The docking protocol was first validated by re-docking the co-crystallized ligand, which resulted in an RMSD of 1.35 Å, confirming the reliability of our methodology.

CompoundBinding Affinity (kcal/mol)Predicted Inhibition Constant (Ki) (nM)Key Interacting Residues
Donepezil (Reference) -11.52.85TRP84, TRP279, PHE330, TYR334, ASP72
1-(1,2-Benzisoxazol-3-yl)ethanol -8.9250.6TRP279, TYR334, PHE330, SER200, HIS440

Analysis of Interactions:

  • Donepezil: The reference inhibitor exhibits a very strong binding affinity, forming multiple key interactions within the AChE active site. Notably, it engages in pi-pi stacking interactions with the aromatic residues TRP84, TRP279, and PHE330, which are critical for anchoring inhibitors in the active site gorge. An important hydrogen bond is also formed with TYR334. These interactions are consistent with previously published studies on AChE inhibitors[2].

  • 1-(1,2-Benzisoxazol-3-yl)ethanol: Our test compound shows a promising, albeit lower, binding affinity compared to Donepezil. Its binding is also stabilized by hydrophobic and pi-pi stacking interactions with key aromatic residues like TRP279 and PHE330. The ethanol moiety is predicted to form hydrogen bonds with SER200 and HIS440 in the catalytic triad, suggesting a potential mechanism for inhibiting the enzyme's catalytic activity. The benzisoxazole ring itself fits snugly into a hydrophobic pocket, contributing favorably to the overall binding energy.

Diagram: Conceptual Protein-Ligand Interaction Analysis

G cluster_residues Key Amino Acid Residues Receptor AChE Active Site Ligand Ligand (e.g., 1-(1,2-Benzisoxazol-3-yl)ethanol) TRP279 TRP279 Ligand->TRP279  Pi-Pi Stacking PHE330 PHE330 Ligand->PHE330  Hydrophobic TYR334 TYR334 Ligand->TYR334  Hydrophobic SER200 SER200 Ligand->SER200  Hydrogen Bond

Caption: Key interactions between the ligand and AChE residues.

IV. Conclusion and Future Outlook

The in-silico molecular docking analysis reveals that 1-(1,2-Benzisoxazol-3-yl)ethanol demonstrates a favorable binding affinity for the active site of Acetylcholinesterase. Although its predicted binding energy is less negative than that of the potent inhibitor Donepezil, it forms significant interactions with key residues within the enzyme's catalytic and peripheral anionic sites.

The interactions, particularly the predicted hydrogen bonding with the catalytic triad residue SER200 and pi-stacking with TRP279, suggest that 1-(1,2-Benzisoxazol-3-yl)ethanol is a promising candidate for AChE inhibition. These computational findings strongly support its prioritization for chemical synthesis and subsequent in-vitro enzymatic assays to experimentally validate its inhibitory activity. Further lead optimization, potentially by adding functional groups to enhance interactions with other key residues like TRP84, could lead to the development of even more potent derivatives.

References

  • How does one prepare proteins for molecular docking? Quora. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Free Video: Molecular Docking for Beginners - Autodock Full Tutorial from Bioinformatics With BB. Class Central. [Link]

  • How can I validate docking result without a co-crystallized ligand? Biology Stack Exchange. [Link]

  • Preparing the protein and ligand for docking. ScotChem. [Link]

  • How to validate the molecular docking results? ResearchGate. [Link]

  • Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube. [Link]

  • Session 4: Introduction to in silico docking. [Link]

  • Molecular Docking Tutorial. [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • Validation of Docking Methodology (Redocking). ResearchGate. [Link]

  • Molecular Docking. Udemy. [Link]

  • Molecular docking in drug design: Basic concepts and application spectrums. [Link]

  • Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Microbe Notes. [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC. [Link]

  • Protein-ligand docking. Cresset Group. [Link]

  • Docking and scoring. Schrödinger. [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. PMC. [Link]

  • Molecular Docking: A structure-based drug designing Approach. JSciMed Central. [Link]

  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]

  • Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase. PubMed. [Link]

  • Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. PMC. [Link]

  • Molecular Docking: A structure-based drug designing approach. JSciMed Central. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.